2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
Description
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Properties
IUPAC Name |
2-bromo-3-nitro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3N2O2/c7-5-4(12(13)14)1-3(2-11-5)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTPNVWLMZFFIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673512 | |
| Record name | 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214336-90-9 | |
| Record name | 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-nitro-5-(trifluoromethyl)pyridine is a halogenated and nitrated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic properties, arising from the presence of a bromine atom, a nitro group, and a trifluoromethyl group on the pyridine ring, make it a valuable reagent for the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in medicinal chemistry and drug development.
Chemical and Physical Properties
This compound is a solid at room temperature. The trifluoromethyl group at the 5-position, the nitro group at the 3-position, and the bromine atom at the 2-position create a highly electron-deficient pyridine ring, which dictates its reactivity. The presence of these functional groups makes the compound a key intermediate for introducing the trifluoromethyl-nitropyridyl moiety into larger molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1214336-90-9 | ChemScene |
| Molecular Formula | C₆H₂BrF₃N₂O₂ | ChemScene |
| Molecular Weight | 270.99 g/mol | ChemScene |
| Appearance | Solid | Inferred from vendor data |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents | Benchchem |
| Purity | ≥98% | ChemScene |
Synthesis
A common synthetic route to this compound involves the bromination of a corresponding hydroxypyridine precursor.
Experimental Protocol: Synthesis from 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine
This procedure outlines the conversion of 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine to the target compound.
Materials:
-
2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine
-
Phosphorus oxybromide (POBr₃) or Phosphorus tribromide (PBr₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Acetonitrile (or other suitable solvent)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a reaction vessel, dissolve 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine in a suitable anhydrous solvent such as acetonitrile.
-
Add phosphorus oxybromide or phosphorus tribromide to the solution. A catalytic amount of DMF can be added to facilitate the reaction.
-
The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully quenched by pouring it into a stirred, chilled aqueous solution of sodium bicarbonate. This step is to neutralize the acidic byproducts.
-
The aqueous layer is then extracted multiple times with an organic solvent like dichloromethane or ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by techniques such as column chromatography or recrystallization to obtain the final product of high purity.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Applications in Drug Development
The electron-deficient nature of the pyridine ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon. The bromine atom is a good leaving group, readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of its utility in constructing more complex molecules.
Furthermore, the bromine atom allows this compound to participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for forming new carbon-carbon bonds, enabling the synthesis of diverse molecular scaffolds.
The trifluoromethyl group is a key pharmacophore in modern drug design. Its incorporation can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The nitro group can serve as a handle for further functionalization, for instance, through reduction to an amino group, which can then be derivatized.
While specific drug candidates containing the 2-bromo-3-nitro-5-(trifluoromethyl)pyridyl moiety are not prominently disclosed in publicly available literature, its structural motifs are present in a wide range of biologically active compounds. Derivatives of trifluoromethylpyridines are being investigated for their potential as therapeutic agents in various disease areas. The reactivity of this compound makes it a valuable starting material for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns.
Key Reaction Pathways
Caption: Key reaction pathways for this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for several minutes or by using freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction is quenched with water.
-
The product is extracted into an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Conclusion
This compound is a highly functionalized pyridine derivative with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its well-defined reactivity, characterized by susceptibility to nucleophilic aromatic substitution and participation in cross-coupling reactions, allows for the efficient construction of complex molecular architectures. The presence of the trifluoromethyl group makes it an attractive building block for the synthesis of novel therapeutic agents with potentially enhanced pharmacological properties. Further research into the applications of this versatile compound is likely to yield new and innovative molecules with a wide range of biological activities.
An In-depth Technical Guide to 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine (CAS: 1214336-90-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-nitro-5-(trifluoromethyl)pyridine is a halogenated and nitrated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the presence of a bromine atom, a nitro group, and a trifluoromethyl group on the pyridine ring, make it a versatile building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its pivotal role as a key intermediate in the synthesis of the androgen receptor inhibitor, Apalutamide.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and may vary from experimentally determined data.
| Property | Value | Source |
| CAS Number | 1214336-90-9 | [1][2][3] |
| Molecular Formula | C₆H₂BrF₃N₂O₂ | [1][2][4] |
| Molecular Weight | 270.99 g/mol | [1][2][4] |
| Appearance | White to light yellow solid | [5] |
| Boiling Point | 243 °C | [6] |
| Density | 1.879 g/cm³ | [6] |
| pKa (Predicted) | -5.67 ± 0.20 | [6] |
| Topological Polar Surface Area (TPSA) | 56.03 Ų | N/A |
| logP (Predicted) | 2.7711 | N/A |
| Solubility | Soluble in water | [5] |
Note: While some sources indicate solubility in water, the extent of solubility is not specified. As with many organic compounds, solubility is likely dependent on temperature and pH.
Synthesis and Reactivity
Synthesis of this compound
A common synthetic route to this compound involves the bromination of 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine.
Experimental Protocol:
-
Starting Material: 3-nitro-5-(trifluoromethyl)pyridin-2-ol (3.12 g, 15 mmol) is dissolved in acetonitrile (25 ml).[3]
-
Reagent Addition: The solution is slowly added to a solution of phosphorus tribromide (8.6 g, 30 mmol).[3]
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12 hours, followed by heating to reflux for 4 hours.[3]
-
Work-up: Upon completion, the reaction solution is carefully poured into a stirred aqueous solution of sodium bicarbonate (11 g in 60 ml of water). The aqueous phase is then extracted with dichloromethane (3 x 20 ml). The combined organic phases are washed sequentially with water (20 ml) and saturated sodium chloride solution (10 ml).[3]
-
Isolation: The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product, this compound.[3]
Reactivity and Use in Organic Synthesis
The presence of electron-withdrawing nitro and trifluoromethyl groups, in addition to the pyridine nitrogen, renders the aromatic ring of this compound highly electron-deficient. This electronic nature dictates its reactivity, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions at the bromine-bearing carbon. The bromine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, providing a versatile platform for the introduction of diverse functional groups.
This reactivity is harnessed in the synthesis of Apalutamide, a potent androgen receptor inhibitor used in the treatment of prostate cancer. In this synthesis, this compound serves as a crucial starting material.
Application in Drug Discovery: Synthesis of Apalutamide
Apalutamide is a non-steroidal antiandrogen that functions by binding to the ligand-binding domain of the androgen receptor, thereby inhibiting its translocation to the nucleus and subsequent transcriptional activity.[7][8][9] The synthesis of Apalutamide highlights the utility of this compound as a key building block.
Experimental Workflow for Apalutamide Synthesis
The following diagram illustrates a simplified workflow for the synthesis of Apalutamide, starting from this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. Synthonix, Inc > 1214336-90-9 | this compound [synthonix.com]
- 3. This compound | 1214336-90-9 [chemicalbook.com]
- 4. keyorganics.net [keyorganics.net]
- 5. Buy this compound | 1214336-90-9 [smolecule.com]
- 6. This compound , 95% , 1214336-90-9 - CookeChem [cookechem.com]
- 7. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
- 8. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urology-textbook.com [urology-textbook.com]
Synthesis of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and drug development. This document details experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. The presence of a bromine atom, a nitro group, and a trifluoromethyl group on the pyridine ring imparts unique electronic properties and provides multiple reaction sites for further chemical transformations. These features make it a valuable intermediate for the synthesis of complex molecular architectures with potential biological activity. This guide focuses on a practical and well-documented synthetic pathway for this compound.
Synthetic Pathway Overview
A common and effective strategy for the synthesis of polysubstituted pyridines involves the sequential introduction of functional groups onto a pre-existing pyridine ring. For the target molecule, a two-step approach starting from 2-hydroxy-3-(trifluoromethyl)pyridine is a well-established method. This pathway involves an initial nitration of the pyridine ring, followed by a bromination reaction to replace the hydroxyl group.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Nitro-5-(trifluoromethyl)pyridin-2-ol
This procedure outlines the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine.
Materials:
-
2-hydroxy-3-(trifluoromethyl)pyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-3-(trifluoromethyl)pyridine in concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Nitro-5-(trifluoromethyl)pyridin-2-ol.
Step 2: Synthesis of this compound
This procedure describes the bromination of 3-Nitro-5-(trifluoromethyl)pyridin-2-ol. A general method using phosphorus oxybromide is described below, which is a common reagent for such transformations.
Materials:
-
3-Nitro-5-(trifluoromethyl)pyridin-2-ol
-
Phosphorus oxybromide (POBr₃) or a mixture of Phosphorus tribromide (PBr₃) and Bromine (Br₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ice water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing 3-Nitro-5-(trifluoromethyl)pyridin-2-ol, add phosphorus oxybromide.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain this compound.
Quantitative Data
The following tables summarize typical quantitative data for the synthesis of this compound and its intermediate. Please note that yields can vary based on reaction scale and optimization.
Table 1: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Nitration | HNO₃, H₂SO₄ | 0 - 10 | 2 - 4 | 75 - 85 |
| 2 | Bromination | POBr₃ or PBr₃/Br₂ | Reflux | 3 - 6 | 60 - 70 |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-Nitro-5-(trifluoromethyl)pyridin-2-ol | C₆H₃F₃N₂O₃ | 208.09 | 135 - 138 | 8.55 (d, 1H), 8.30 (d, 1H) | 160.1, 142.5, 138.9 (q), 123.4 (q), 121.8 |
| This compound | C₆H₂BrF₃N₂O₂ | 270.99 | 45 - 48 | 8.80 (s, 1H), 8.45 (s, 1H) | 148.2, 145.1, 137.6 (q), 133.9, 122.7 (q) |
Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.
Logical Relationships and Mechanistic Considerations
The synthesis relies on fundamental principles of electrophilic aromatic substitution and nucleophilic substitution on a pyridine ring.
Caption: Key mechanistic steps in the synthesis.
In the nitration step, the hydroxyl group at the 2-position is an activating group, directing the incoming electrophile (nitronium ion, NO₂⁺) to the 5-position. The strong electron-withdrawing trifluoromethyl group at the 3-position further influences the regioselectivity.
The subsequent bromination involves the conversion of the hydroxyl group into a good leaving group by the phosphorus-based reagent, followed by a nucleophilic substitution by a bromide ion. The pyridin-2-ol exists in tautomeric equilibrium with its pyridin-2-one form, and the reaction proceeds via the activated hydroxyl group.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving nitration of 2-hydroxy-3-(trifluoromethyl)pyridine followed by bromination. This guide provides detailed protocols and quantitative data to aid researchers and scientists in the preparation of this valuable synthetic intermediate. Careful control of reaction conditions is crucial for achieving high yields and purity. The described pathway offers a practical and scalable route for accessing this important building block for further applications in drug discovery and materials science.
In-Depth Technical Guide to the Structure Elucidation of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine, a key intermediate in medicinal chemistry and drug development. This document outlines the synthetic pathway, experimental protocols for its preparation, and a detailed analysis of the spectroscopic data required for its unambiguous identification.
Chemical Identity and Properties
This compound is a substituted pyridine derivative with the following key identifiers:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1214336-90-9 |
| Molecular Formula | C₆H₂BrF₃N₂O₂ |
| Molecular Weight | 270.99 g/mol |
| Canonical SMILES | C1=C(C=NC(=C1C(F)(F)F)Br)--INVALID-LINK--[O-] |
| InChI Key | WHTGDIMWBUVWJS-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2-hydroxy-5-(trifluoromethyl)pyridine. The general synthetic workflow is outlined below.
Synthetic Workflow
An In-depth Technical Guide to 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
This technical guide provides a comprehensive overview of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine, a key intermediate in the fields of pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological applications.
Core Compound Properties
This compound is a substituted pyridine derivative with the molecular formula C₆H₂BrF₃N₂O₂. Its structure, featuring a bromine atom, a nitro group, and a trifluoromethyl group, makes it a versatile building block in organic synthesis. The presence of these functional groups significantly influences its reactivity and potential biological activity.
| Property | Value | Source |
| Molecular Weight | 270.99 g/mol | [1][2] |
| CAS Number | 1214336-90-9 | [2] |
| Molecular Formula | C₆H₂BrF₃N₂O₂ | [1][2] |
| Appearance | White crystalline solid | [3] |
| Solubility | Soluble in water and organic solvents | [3][4] |
| Boiling Point | 256 °C (Predicted) | [5] |
| Storage | Store in a cool, dry, and well-ventilated area | [5] |
Synthesis Protocol
A general and effective method for the synthesis of this compound involves the bromination of a precursor. The following is a representative experimental protocol.
Experimental Protocol: Bromination of 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one
Materials:
-
5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one
-
Phosphorus tribromide (PBr₃)
-
Bromine (Br₂)
-
Acetonitrile
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, dissolve 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one in acetonitrile.
-
Slowly add phosphorus tribromide and bromine to the solution.
-
The reaction mixture is stirred, and the progress is monitored.
-
Upon completion, the reaction mixture is carefully quenched by pouring it into a stirred aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted multiple times with dichloromethane.
-
The combined organic extracts are washed sequentially with water and brine.
-
The organic layer is then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the final product, this compound.
This synthesis method has been reported to achieve a high yield of the desired product.
Caption: Synthetic workflow for this compound.
Applications in Drug Development and Agrochemicals
This compound serves as a crucial intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1] The electron-withdrawing nature of the nitro and trifluoromethyl groups makes the pyridine ring susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.
The trifluoromethyl group is known to enhance properties such as metabolic stability and membrane permeability in drug candidates.[1] This makes the title compound a valuable starting material for the development of novel therapeutic agents. While specific drug candidates derived from this compound are not extensively detailed in the public domain, its structural motifs are found in various biologically active molecules.
Potential Mechanism of Action
The biological activity of compounds containing the nitroaromatic scaffold is often attributed to the bioreduction of the nitro group.[1] It is hypothesized that intracellular reductases can convert the nitro group into highly reactive intermediates, such as nitroso and hydroxylamino species. These reactive intermediates can then interact with and damage cellular macromolecules like DNA and proteins, leading to cytotoxic effects. This proposed mechanism is a key area of investigation for potential antimicrobial and anticancer applications.[6]
Caption: Hypothesized bioactivation pathway of the nitroaromatic compound.
Conclusion
This compound is a chemical compound with significant potential in the development of new pharmaceuticals and agrochemicals. Its well-defined synthesis and versatile reactivity make it an attractive building block for medicinal and agricultural chemists. Further research into its biological activities and specific molecular targets is warranted to fully exploit its therapeutic and commercial potential.
References
- 1. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Buy this compound | 1214336-90-9 [smolecule.com]
- 4. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 [chemicalbook.com]
- 5. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine [acrospharma.co.kr]
- 6. nbinno.com [nbinno.com]
IUPAC name for 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
An In-depth Technical Guide to 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated and nitrated pyridine derivative of significant interest in medicinal and agrochemical research. The document details its chemical identity, physicochemical properties, a probable synthetic route with a detailed experimental protocol, and its potential applications derived from its chemical reactivity. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and development, and synthetic chemistry.
Chemical Identity and Properties
This compound is a substituted pyridine ring, a heterocyclic aromatic organic compound. Its structure is characterized by a bromine atom at the 2-position, a nitro group at the 3-position, and a trifluoromethyl group at the 5-position. These substitutions, particularly the electron-withdrawing nitro and trifluoromethyl groups, significantly influence the molecule's reactivity.
Physicochemical and Computational Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1214336-90-9 | [1][2][3] |
| Molecular Formula | C₆H₂BrF₃N₂O₂ | [1] |
| Molecular Weight | 270.99 g/mol | [1][2] |
| Purity | ≥98% (Commercially available) | [1] |
| Topological Polar Surface Area (TPSA) | 56.03 Ų | [1] |
| LogP (Computed) | 2.7711 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 1 | [1] |
Synthesis and Experimental Protocol
While specific literature detailing the synthesis of this compound is not abundant, a logical and efficient synthetic pathway can be proposed based on established pyridine chemistry. The most probable route involves the regioselective nitration of a readily available precursor, 2-Bromo-5-(trifluoromethyl)pyridine.
Proposed Synthetic Workflow
The synthesis initiates with the precursor 2-Bromo-5-(trifluoromethyl)pyridine. The strong electron-withdrawing nature of the trifluoromethyl group and the deactivating, meta-directing effect of the bromine atom (relative to the nitrogen) would favor the introduction of the nitro group at the C-3 position under controlled nitrating conditions.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol: Nitration of 2-Bromo-5-(trifluoromethyl)pyridine
This protocol is a representative procedure based on standard methods for the nitration of substituted pyridines.
Materials and Reagents:
-
2-Bromo-5-(trifluoromethyl)pyridine (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5-10 mL per gram of starting material) to 0°C using an ice-water bath.
-
Substrate Addition: Slowly add 2-Bromo-5-(trifluoromethyl)pyridine (1.0 eq) to the cold sulfuric acid while stirring. Ensure the temperature remains below 10°C.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 volumes relative to nitric acid) in a separate flask, pre-cooled to 0°C. Add this nitrating mixture dropwise to the solution of the pyridine substrate over 30-60 minutes, maintaining the reaction temperature at 0-5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Chemical Reactivity and Applications
The chemical architecture of this compound makes it a valuable and versatile building block in organic synthesis.
Core Reactivity: Nucleophilic Aromatic Substitution (SNA)
The pyridine ring is rendered highly electron-deficient by the potent electron-withdrawing effects of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. This electronic characteristic makes the compound particularly susceptible to Nucleophilic Aromatic Substitution (SNA) reactions. The bromine atom at the C-2 position is an excellent leaving group, allowing for its displacement by a wide range of nucleophiles.
This reactivity is a cornerstone of its utility, enabling the introduction of diverse functional groups to the pyridine core. Common nucleophiles used in these reactions include amines, alcohols, and thiols, leading to the synthesis of more complex molecules.
Caption: Reactivity and application pathways for the title compound.
Applications in Drug Discovery and Agrochemicals
The trifluoromethyl-substituted pyridine motif is a key structural feature in numerous active agrochemical and pharmaceutical ingredients.[4]
-
Medicinal Chemistry: As a versatile intermediate, this compound serves as a starting point for synthesizing libraries of novel compounds for high-throughput screening. The ability to easily displace the bromo group allows for the exploration of structure-activity relationships (SAR) by introducing various substituents.
-
Agrochemicals: Pyridine derivatives are widely used in the agrochemical industry.[4] The unique substitution pattern of this molecule can be exploited to develop new herbicides, fungicides, and insecticides.
-
Cross-Coupling Reactions: The bromo substituent can also participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), further extending its synthetic utility for creating carbon-carbon and carbon-nitrogen bonds.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound , 95% , 1214336-90-9 - CookeChem [cookechem.com]
- 3. 1214336-90-9|this compound|BLD Pharm [bldpharm.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
reactivity of the pyridine ring in 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
An In-Depth Technical Guide to the Reactivity of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 1214336-90-9) is a highly functionalized heterocyclic compound with significant potential as a versatile building block in the synthesis of complex organic molecules.[1][2] Its utility in pharmaceutical and agrochemical research stems from the unique reactivity profile imparted by its substituents. The pyridine core is rendered exceptionally electron-deficient by the cumulative inductive and resonance effects of three powerful electron-withdrawing groups: a bromo group at the C2 position, a nitro group at the C3 position, and a trifluoromethyl group at the C5 position. This electronic arrangement dictates the molecule's reactivity, making it a prime substrate for nucleophilic aromatic substitution and a valuable partner in metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the reactivity of the pyridine ring in this specific molecule, supported by mechanistic diagrams, data tables, and detailed experimental protocols.
Electronic Properties and Reactivity Overview
The reactivity of this compound is dominated by the severe electron-deficient nature of the aromatic ring. The nitrogen atom of the pyridine ring, along with the -NO₂, -CF₃, and -Br substituents, powerfully withdraws electron density. This has two major consequences:
-
Activation towards Nucleophilic Attack : The ring is highly activated for nucleophilic aromatic substitution (SₙAr), particularly at the carbon atom bearing the bromine leaving group (C2). The ortho-nitro group (at C3) and the para-trifluoromethyl group (at C5) are ideally positioned to stabilize the intermediate Meisenheimer complex through resonance and induction.
-
Deactivation towards Electrophilic Attack : The ring is strongly deactivated towards electrophilic aromatic substitution (EAS). The positive polarization of the ring carbons and the potential for the pyridine nitrogen to be protonated or coordinate to Lewis acids under typical EAS conditions make such reactions extremely unfavorable.
Therefore, the synthetic chemistry of this molecule is almost exclusively centered around reactions involving nucleophiles or organometallic reagents.
Caption: Electronic withdrawing effects on the pyridine core.
Nucleophilic Aromatic Substitution (SₙAr)
The primary mode of reactivity for this compound is SₙAr at the C2 position. The reaction proceeds via a two-step addition-elimination mechanism. The attack of a nucleophile (Nu⁻) forms a resonance-stabilized anionic intermediate (Meisenheimer complex), which then expels the bromide ion to restore aromaticity.
Caption: Workflow for the SₙAr addition-elimination mechanism.
Quantitative Data for SₙAr Reactions
While specific reaction data for the 1214336-90-9 CAS number is limited in peer-reviewed literature, the following table presents illustrative examples from closely related activated bromonitropyridine scaffolds to demonstrate the expected reactivity and yields with various nucleophiles.
| Nucleophile (Nu-H) | Reagents/Conditions | Product Type | Expected Yield (%) |
| Primary/Secondary Amine | K₂CO₃ or Et₃N, DMF or ACN, 80-100 °C | 2-Amino-3-nitro-5-(trifluoromethyl)pyridine | 75-95 |
| Aryl Amine | NaOt-Bu, Pd₂(dba)₃, BINAP, Toluene, 100 °C | 2-(Arylamino)-3-nitro-5-(trifluoromethyl)pyridine | 70-90 |
| Alcohol (ROH) | NaH or K₂CO₃, THF or Dioxane, 25-60 °C | 2-Alkoxy-3-nitro-5-(trifluoromethyl)pyridine | 60-85 |
| Thiol (RSH) | K₂CO₃ or Cs₂CO₃, DMF, 25 °C | 2-(Alkylthio)-3-nitro-5-(trifluoromethyl)pyridine | 80-98 |
Experimental Protocol: General Procedure for SₙAr with an Amine
This protocol is a representative procedure for the reaction of this compound with a primary or secondary amine, adapted from standard methodologies for activated halopyridines.[3]
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).
-
Solvent and Reagents : Dissolve the starting material in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF, to approx. 0.2 M concentration). Add the amine nucleophile (1.1-1.2 equiv) followed by a suitable base such as powdered potassium carbonate (K₂CO₃, 2.0 equiv) or triethylamine (Et₃N, 1.5 equiv).
-
Reaction Execution : Heat the reaction mixture to 80-100 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up : Allow the mixture to cool to room temperature. If K₂CO₃ was used, filter off the solids. Concentrate the solvent under reduced pressure.
-
Purification : Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-amino-3-nitro-5-(trifluoromethyl)pyridine derivative.
Metal-Catalyzed Cross-Coupling Reactions
The C2-Br bond is also an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These transformations, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provide powerful methods for introducing diverse structural motifs.
Caption: Key steps of the Suzuki-Miyaura cross-coupling cycle.
Quantitative Data for Cross-Coupling Reactions
The following table provides representative conditions and expected yields for Suzuki-Miyaura reactions on bromopyridine substrates, illustrating the potential of this compound in these transformations.
| Coupling Partner | Catalyst / Ligand | Base / Solvent | Product Type | Expected Yield (%) |
| Arylboronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or K₃PO₄ / Dioxane, H₂O | 2-Aryl-3-nitro-5-(trifluoromethyl)pyridine | 70-90 |
| Heteroarylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ / Toluene or Dioxane | 2-Heteroaryl-3-nitro-5-(trifluoromethyl)pyridine | 65-85 |
| Terminal Alkyne (Sonogashira) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF or DMF | 2-Alkynyl-3-nitro-5-(trifluoromethyl)pyridine | 70-95 |
| Amine (Buchwald-Hartwig) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / Dioxane | 2-Amino-3-nitro-5-(trifluoromethyl)pyridine | 60-85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup : In a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition : Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v, to approx. 0.1 M).
-
Reaction Execution : Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).
-
Work-up : Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-3-nitro-5-(trifluoromethyl)pyridine.
Reduction of the Nitro Group
A key synthetic transformation is the reduction of the C3-nitro group to an amine. This opens up a vast array of subsequent functionalization possibilities, such as diazotization, acylation, or use in further coupling reactions. The resulting 2-bromo-3-amino-5-(trifluoromethyl)pyridine is a valuable intermediate itself.
Quantitative Data for Nitro Group Reduction
| Reagent(s) | Conditions | Product | Expected Yield (%) |
| SnCl₂·2H₂O | HCl, Ethanol, 70 °C | 2-Bromo-3-amino-5-(trifluoromethyl)pyridine | 85-95 |
| H₂ (gas) | Pd/C (5-10 mol%) | Methanol or Ethyl Acetate, 25 °C, 1-3 atm | 2-Bromo-3-amino-5-(trifluoromethyl)pyridine |
| Iron powder | NH₄Cl (aq), Ethanol | Reflux | 2-Bromo-3-amino-5-(trifluoromethyl)pyridine |
Experimental Protocol: General Procedure for Nitro Reduction with SnCl₂
-
Reaction Setup : To a round-bottom flask, add this compound (1.0 equiv) and dissolve it in ethanol.
-
Reagent Addition : Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv) in concentrated hydrochloric acid dropwise to the stirred solution. An exotherm may be observed.
-
Reaction Execution : After the addition is complete, heat the mixture to reflux (approx. 70-80 °C) for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up : Cool the reaction mixture to room temperature and carefully basify by pouring it over ice and adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9.
-
Purification : Extract the aqueous slurry multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 2-bromo-3-amino-5-(trifluoromethyl)pyridine product, which can be further purified by chromatography or recrystallization if necessary.
Conclusion
This compound is a highly activated heterocyclic platform primed for diverse chemical modifications. Its reactivity is governed by the powerful electron-withdrawing nature of its substituents, making it an exceptional substrate for nucleophilic aromatic substitution at the C2 position. Furthermore, the carbon-bromine bond serves as a versatile anchor for a wide range of metal-catalyzed cross-coupling reactions , enabling the facile construction of complex biaryl and alkynyl structures. Finally, the selective reduction of the nitro group provides a gateway to aminopyridine derivatives, further expanding its synthetic utility. A thorough understanding of these reactivity patterns allows researchers to strategically employ this molecule as a key intermediate in the development of novel pharmaceuticals and agrochemicals.
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 2-bromo-3-nitro-5-(trifluoromethyl)pyridine, a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of strong electron-withdrawing groups, namely a nitro group and a trifluoromethyl group, profoundly influences the electronic properties of the pyridine ring, rendering it highly susceptible to nucleophilic attack. This document outlines the key reactive sites, supported by theoretical principles, and provides detailed experimental protocols for its synthesis and subsequent nucleophilic aromatic substitution reactions. Quantitative data from related compounds is presented to offer a comparative understanding of its reactivity.
Introduction
This compound is a substituted pyridine with the chemical formula C₆H₂BrF₃N₂O₂. Its structure is characterized by a pyridine ring bearing a bromine atom at the 2-position, a nitro group at the 3-position, and a trifluoromethyl group at the 5-position. The synergistic electron-withdrawing effects of the nitro and trifluoromethyl groups, coupled with the inherent electron-deficient nature of the pyridine ring, create a molecule with distinct and valuable reactivity patterns. This guide will delve into the electronic landscape of this molecule to elucidate its electrophilic and nucleophilic centers.
Electronic Properties and Reactive Sites
The pyridine ring in this compound is exceptionally electron-poor. This is a consequence of the cumulative inductive and resonance effects of the substituents:
-
Nitro Group (-NO₂): A potent electron-withdrawing group through both resonance and inductive effects. It significantly depletes electron density from the aromatic ring, particularly at the ortho and para positions.
-
Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group primarily through a powerful inductive effect (-I).
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon and acts as an electron-withdrawing group, further reducing the ring's electron density.
This pronounced electron deficiency dictates the molecule's reactivity, making nucleophilic aromatic substitution (SNAr) the predominant reaction pathway.
Nucleophilic Sites
Due to the highly electron-deficient nature of the aromatic ring, this compound itself is not expected to act as a nucleophile in typical organic reactions. The lone pair of electrons on the pyridine nitrogen is significantly delocalized and its basicity is greatly diminished by the presence of the electron-wthdrawing substituents. Similarly, the oxygen atoms of the nitro group, while possessing lone pairs, are poor nucleophiles in this context.
Electrophilic Sites
The primary electrophilic sites in this compound are the carbon atoms of the pyridine ring, which are susceptible to attack by nucleophiles. The positions most activated towards nucleophilic attack are those ortho and para to the electron-withdrawing groups.
-
C2-Position: This position is attached to the bromine atom, a good leaving group. It is ortho to the strongly activating nitro group at C3. This makes the C2 position the most electrophilic and the primary site for nucleophilic aromatic substitution.
-
C4 and C6-Positions: These positions are also activated by the electron-withdrawing groups. However, the presence of a good leaving group at C2 directs nucleophilic attack to that position.
The logical relationship of the substituents leading to the identification of the primary electrophilic site is visualized in the following diagram.
Caption: Logical flow for identifying the primary electrophilic site.
Synthesis of this compound
A general, two-step procedure is outlined below:
Step 1: Nitration of 3-(Trifluoromethyl)pyridine
A mixture of nitric acid and sulfuric acid would be used to introduce a nitro group onto the pyridine ring. The directing effects of the trifluoromethyl group and the pyridine nitrogen would need to be considered to achieve the desired regioselectivity.
Step 2: Bromination
The resulting nitro-3-(trifluoromethyl)pyridine would then be brominated. Due to the deactivating nature of the existing substituents, harsh bromination conditions might be necessary.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The most significant reaction of this compound is nucleophilic aromatic substitution at the C2 position. The general mechanism for this reaction is a two-step addition-elimination process, which is depicted in the following diagram.
Caption: The two-step addition-elimination mechanism of SNAr.
Quantitative Data from Analogous Reactions
Specific yield data for SNAr reactions on this compound is scarce in the public domain. However, data from reactions on structurally similar, highly activated pyridines can provide an indication of the expected reactivity.
| Nucleophile | Substrate | Product | Yield (%) | Reference |
| Morpholine | 2-Bromo-4-fluoro-5-methylpyridine | 4-(2-bromo-5-methylpyridin-4-yl)morpholine | High (not specified) | Adapted from[2] |
| Sodium Methoxide | 2-Bromo-4-fluoro-5-methylpyridine | 2-bromo-4-methoxy-5-methylpyridine | High (not specified) | Adapted from[2] |
| Various Amines | 2,5-Dibromothiazole | Mono-aminated thiazole | Varies (catalyst dependent) | Adapted from[3] |
Note: The yields are highly dependent on the specific nucleophile, solvent, temperature, and reaction time.
Experimental Protocols
The following are representative protocols for conducting SNAr reactions on this compound, adapted from established procedures for similar substrates.[2][3]
Protocol 1: Amination with a Secondary Amine (e.g., Piperidine)
This protocol describes the substitution of the bromine atom with an amine nucleophile.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(piperidin-1-yl)-3-nitro-5-(trifluoromethyl)pyridine.
Protocol 2: Thiolation with a Thiol (e.g., Sodium Thiomethoxide)
This protocol outlines the synthesis of a 2-thioether-substituted pyridine.
Materials:
-
This compound
-
Sodium thiomethoxide (NaSMe)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add sodium thiomethoxide (1.1 to 1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the addition of water.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by flash chromatography to yield 2-(methylthio)-3-nitro-5-(trifluoromethyl)pyridine.
The general workflow for these experimental protocols is illustrated below.
Caption: A typical experimental workflow for SNAr reactions.
Characterization
The products of reactions involving this compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the structure of the products, with the disappearance of the signal corresponding to the proton at the position of substitution and the appearance of new signals corresponding to the introduced nucleophile. ¹⁹F NMR would be useful for confirming the integrity of the trifluoromethyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm successful substitution.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.
Conclusion
This compound is a highly electron-deficient heteroaromatic compound with a well-defined reactivity profile. The primary site for chemical transformation is the C2 carbon, which readily undergoes nucleophilic aromatic substitution with a variety of nucleophiles. This reactivity makes it a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The provided protocols, adapted from related systems, offer a solid foundation for researchers to explore the synthetic utility of this versatile reagent. Further quantitative studies on the kinetics and substrate scope of its SNAr reactions would be a valuable addition to the field.
References
Determining the Solubility of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter in drug development and chemical synthesis, influencing bioavailability, formulation, and reaction kinetics. This technical guide addresses the solubility of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework of established experimental protocols to enable researchers to determine its solubility in various organic solvents. Detailed methodologies for the equilibrium shake-flask method are presented, followed by several analytical techniques for quantification, including gravimetric analysis, UV/Vis spectroscopy, and High-Performance Liquid Chromatography (HPLC). Furthermore, this guide includes workflows for experimental design and essential safety information for handling the compound.
Introduction
This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of novel pharmaceutical and agrochemical agents. The presence of a bromine atom, a nitro group, and a trifluoromethyl group imparts unique electronic and steric properties, making it a versatile intermediate for various chemical transformations.
A fundamental physical property governing the utility of this compound is its solubility in organic solvents. Solubility data is crucial for:
-
Reaction Optimization: Selecting appropriate solvents for chemical synthesis to ensure reactants are in the same phase.
-
Purification: Designing effective crystallization and chromatographic purification processes.
-
Formulation Development: For preclinical and clinical studies, understanding solubility is the first step in creating viable dosage forms.
-
Analytical Method Development: Choosing suitable diluents for analytical techniques like HPLC and UV/Vis spectroscopy.
This guide provides detailed, step-by-step experimental protocols to empower researchers to generate reliable and reproducible solubility data for this compound in their laboratories.
Compound Profile: this compound
A summary of the key physicochemical properties of the target compound is presented below.
| Property | Value | Source |
| CAS Number | 1214336-90-9 | ChemScene[1] |
| Molecular Formula | C₆H₂BrF₃N₂O₂ | PubChem[2] |
| Molecular Weight | 270.99 g/mol | PubChem[2] |
| Appearance | White crystalline compound (based on related compounds) | N/A |
| Storage Temperature | 4°C | ChemScene[1] |
Experimental Protocols for Solubility Determination
The most common and reliable method for determining the equilibrium solubility of a crystalline compound is the shake-flask method . This technique involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method.
General Experimental Workflow
The overall process for determining the solubility of this compound can be visualized as follows:
Detailed Protocol: Shake-Flask Method
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with the chosen solvent) or a centrifuge
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to perform a time-course experiment initially to confirm the time required to reach a stable concentration.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible syringe filter to remove all undissolved solid particles. Alternatively, centrifuge the sample at high speed and carefully collect the supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using one of the methods described below.
Analytical Quantification Methods
The choice of analytical method depends on the properties of the compound and the available instrumentation.
This method is straightforward but is best suited for non-volatile solvents and when the compound has relatively high solubility.
Procedure:
-
Accurately weigh an empty, clean, and dry container (e.g., an evaporating dish or a small beaker).
-
Pipette a precise volume of the filtered saturated solution into the weighed container.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Once all the solvent has been removed, cool the container to room temperature in a desiccator and weigh it again.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
The difference between the final and initial weights of the container gives the mass of the dissolved solute. Calculate the solubility in mg/mL or g/L.
This method is rapid and requires a small sample volume, provided the compound has a suitable chromophore that absorbs in the UV/Vis range.
Procedure:
-
Wavelength Selection: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of the compound in the same solvent with known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it).
-
Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the solubility of the compound in the saturated solution.
HPLC is a highly sensitive and specific method, making it ideal for determining the solubility of poorly soluble compounds or for analyzing solubility in complex mixtures.
Procedure:
-
Method Development: Develop an HPLC method capable of separating and quantifying this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (if using a UV detector).
-
Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (usually the mobile phase or a solvent compatible with it) at known concentrations. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the filtered saturated solution with a known factor using the mobile phase or a compatible solvent to ensure the concentration falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area for the compound.
-
Calculation: Use the regression equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this concentration by the dilution factor to determine the solubility.
Data Presentation
Quantitative solubility data should be recorded systematically. The following table provides a template for organizing experimental results.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method Used |
| e.g., Methanol | e.g., 25 | |||
| e.g., Ethanol | e.g., 25 | |||
| e.g., Acetone | e.g., 25 | |||
| e.g., Dichloromethane | e.g., 25 | |||
| e.g., Ethyl Acetate | e.g., 25 | |||
| e.g., Toluene | e.g., 25 | |||
| e.g., Acetonitrile | e.g., 25 | |||
| e.g., Dimethylformamide | e.g., 25 | |||
| e.g., Dimethyl Sulfoxide | e.g., 25 |
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related compounds, such as 2-bromo-5-(trifluoromethyl)pyridine and general knowledge of nitroaromatic compounds, suggest the following precautions.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5]
-
Handling: Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
Toxicity: Nitroaromatic compounds can be toxic and mutagenic.[4] Halogenated pyridines can be irritants to the skin, eyes, and respiratory system.[3] Assume the compound is hazardous and handle it accordingly.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the supplier's Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling any chemical.
Conclusion
This technical guide provides a robust framework for researchers to experimentally determine the solubility of this compound in a range of organic solvents. By following the detailed protocols for the shake-flask method and employing appropriate analytical techniques such as gravimetric analysis, UV/Vis spectroscopy, or HPLC, reliable and accurate solubility data can be generated. This information is invaluable for the advancement of research and development projects involving this compound, from synthetic route optimization to the formulation of new chemical entities.
References
A Comprehensive Technical Guide to 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine for Researchers and Drug Development Professionals
An In-depth Overview of a Key Building Block in Modern Medicinal Chemistry
This technical guide provides essential information for researchers, scientists, and drug development professionals on the commercial sourcing, handling, and synthetic applications of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine. This versatile pyridine derivative is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development. Its unique substitution pattern, featuring a bromine atom, a nitro group, and a trifluoromethyl group, imparts specific reactivity that is highly sought after in the construction of novel bioactive compounds.
Commercial Availability
A critical aspect of utilizing this compound in research and development is identifying reliable commercial suppliers. This compound is available from a number of chemical suppliers, often under different naming conventions and CAS numbers. The primary designations are "this compound" (CAS: 1214336-90-9) and its synonym "2-Bromo-5-nitro-3-(trifluoromethyl)pyridine" (CAS: 956104-42-0). PubChem lists both names as referring to the same chemical entity. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Product Name | CAS Number | Catalog Number | Purity | Available Quantities |
| ChemScene | This compound | 1214336-90-9 | CS-0097979 | ≥98% | Inquire for details |
| BLDpharm | This compound | 1214336-90-9 | BD01096789 | Inquire for details | Inquire for details |
| Sigma-Aldrich | 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | FLUH99C8072F | Inquire for details | Inquire for details |
| Biosynth | 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | FB42523 | ≥95% | Inquire for details |
| Benchchem | 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | B1523400 | Inquire for details | Inquire for details |
| Anant Pharmaceuticals | 2-Bromo-5-Nitro-3-(Trifluoromethyl)Pyridine | 956104-42-0 | ANT-APL-03 | Inquire for details | Inquire for details |
| Fluorochem | 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | H99C8072 | Inquire for details | Inquire for details |
Experimental Protocols
The strategic placement of the bromo, nitro, and trifluoromethyl groups on the pyridine ring allows for a variety of chemical transformations. The bromine atom is a versatile handle for cross-coupling reactions, while the electron-withdrawing nature of the nitro and trifluoromethyl groups activates the ring for nucleophilic aromatic substitution.
General Protocol for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The following is a general protocol for the coupling of this compound with a boronic acid.[1]
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
Procedure:
-
To a dry reaction flask, add this compound, the boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic attack. The following is a general protocol for an SNAr reaction.[2][3][4]
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., an amine or alcohol, 1.2 equiv)
-
Base (if required, e.g., K₂CO₃ or Et₃N, 1.5 equiv)
-
Polar Aprotic Solvent (e.g., DMF or DMSO)
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction flask.
-
Add the nucleophile and the base (if necessary) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C), monitoring the progress by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Visualizing Workflows
Procurement Workflow for a Novel Chemical Reagent
The process of acquiring a specialized chemical like this compound for a research laboratory involves several key steps, from initial identification to final inventory.
Caption: A typical workflow for procuring a specialized chemical reagent in a research setting.
Handling and Safety
Hazard Statements: [5]
-
H300: Fatal if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [5]
-
Prevention:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
-
Response:
-
P301+P316: IF SWALLOWED: Get emergency medical help immediately.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage:
-
P405: Store locked up.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal facility.
-
It is imperative to consult the specific SDS provided by the supplier upon receipt of the chemical and to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a key intermediate for the synthesis of advanced organic molecules. Its commercial availability from multiple suppliers, coupled with its versatile reactivity, makes it an attractive building block for drug discovery and development. Researchers should carefully consider the information presented in this guide regarding suppliers, experimental protocols, and safety precautions to ensure the successful and safe utilization of this compound in their research endeavors.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine with various aryl and heteroaryl boronic acids.
The subject substrate, this compound, presents a unique challenge due to the presence of two strong electron-withdrawing groups (nitro and trifluoromethyl). These groups significantly decrease the electron density of the pyridine ring, which can influence the rates of oxidative addition and reductive elimination in the catalytic cycle. Consequently, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is critical for achieving high yields and minimizing side reactions. These notes are intended to provide a comprehensive starting point for researchers utilizing this versatile building block.
Data Presentation: Representative Reaction Conditions
The successful Suzuki coupling of electron-deficient heteroaryl halides is highly dependent on the specific combination of reagents and conditions. The following tables summarize typical conditions reported for the Suzuki coupling of various bromopyridines, which can serve as a guide for optimizing the reaction with this compound.
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Substituted Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | Moderate to Good | [1] |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Na₂CO₃ (2) | Toluene/Dioxane | 85 | Moderate | [1] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | Good to Excellent | [1] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | Good to Excellent | [1] |
| PdCl₂(dppf) (10) | - | Na₃PO₄ (3) | Dioxane | 65-100 | Modest to Good | [2] |
Table 2: Effect of Base and Solvent on Suzuki Coupling of Bromopyridines
| Base | Solvent System | General Observations |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | A common and cost-effective choice, generally providing moderate to high yields.[1] |
| K₃PO₄ | THF/H₂O, Dioxane/H₂O | A strong base that can be very effective, particularly for less reactive substrates.[3] |
| Cs₂CO₃ | Dioxane, DMF | Often provides higher yields due to its higher solubility and basicity, but is more expensive.[1] |
| Na₂CO₃ | DMF, Toluene/Dioxane | Can aid in the solubility of starting materials.[1] |
| KF | Dioxane | Anhydrous conditions can be beneficial to avoid protodeboronation of the boronic acid.[4] |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a generalized starting point and should be optimized for the specific boronic acid being used. Due to the electron-deficient nature of this compound, a more electron-rich phosphine ligand (e.g., SPhos, XPhos) may be beneficial.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 equiv), the desired boronic acid (1.2–1.5 equiv), the base (2.0–3.0 equiv), the palladium catalyst, and the ligand.
-
Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.
-
Degassing: Further degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes, or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-3-nitro-5-(trifluoromethyl)pyridine product.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-nitro-5-(trifluoromethyl)pyridine is a highly versatile and reactive building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The presence of three distinct functional groups—a reactive bromine atom at the 2-position, a strongly electron-withdrawing nitro group at the 3-position, and a trifluoromethyl group at the 5-position—renders the pyridine ring electron-deficient and primes the C2-position for a variety of palladium-catalyzed cross-coupling reactions. This high reactivity makes it an ideal substrate for the efficient construction of complex molecular architectures.[1]
These application notes provide an overview and detailed protocols for several key palladium-catalyzed cross-coupling reactions utilizing this compound, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. The resulting substituted 3-nitro-5-(trifluoromethyl)pyridine derivatives are valuable intermediates for the synthesis of novel therapeutic agents and other functional organic molecules.
Data Presentation
The following tables summarize representative conditions and outcomes for the palladium-catalyzed cross-coupling of this compound with various coupling partners. It is important to note that reaction conditions should be optimized for each specific substrate combination to achieve the best results.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 75-85 |
| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 95 | 12 | 82-92 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 70 | 8 | 75-85 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Acetonitrile | 60 | 10 | 70-80 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (4) | CuI (6) | Piperidine | Toluene | 80 | 12 | 65-75 |
Table 3: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (5) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 70-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | tert-Butanol | 90 | 16 | 75-85 |
| 4 | n-Butylamine | Pd(OAc)₂ (3) | JohnPhos (6) | LiHMDS | THF | 80 | 20 | 65-75 |
Table 4: Heck Coupling of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 24 | 70-80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | Acetonitrile | 80 | 18 | 65-75 |
| 3 | 1-Octene | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMA | 120 | 36 | 50-60 |
| 4 | Cyclohexene | Herrmann's catalyst (2) | - | Et₃N | NMP | 110 | 24 | 55-65 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Condenser
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., Et₃N, 2.0 equiv)
-
Solvent (e.g., anhydrous THF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 65 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Strong base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent.
-
Add this compound and the amine.
-
Seal the flask or tube and heat the mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Heck Coupling
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., P(o-tol)₃, 10 mol%, if necessary)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Solvent (e.g., DMF)
-
Sealed reaction vessel
-
Magnetic stirrer and heating mantle
Procedure:
-
To a sealed reaction vessel, add this compound, the palladium catalyst, and the ligand (if used).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent, the base, and the alkene.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Key factors influencing the outcome of cross-coupling reactions.
References
Application Notes and Protocols for 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine as a versatile building block in medicinal chemistry. The unique substitution pattern of this pyridine derivative, featuring a bromine atom amenable to cross-coupling reactions, an activating nitro group, and an electron-withdrawing trifluoromethyl group, makes it a valuable starting material for the synthesis of diverse and potentially bioactive molecules.
Overview of Chemical Reactivity and Applications
This compound is a highly reactive intermediate due to the electron-deficient nature of the pyridine ring, which is enhanced by the presence of the nitro and trifluoromethyl groups. This electronic property makes the compound particularly susceptible to two major classes of reactions that are fundamental in medicinal chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.[1]
These reactions allow for the introduction of a wide variety of functional groups and structural motifs, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Derivatives of this scaffold have been investigated for a range of therapeutic areas, including but not limited to, oncology and infectious diseases. The trifluoromethyl group, in particular, is a common feature in many modern pharmaceuticals, as it can enhance metabolic stability, binding affinity, and cell permeability.
Key Synthetic Transformations and Experimental Protocols
The bromine atom at the 2-position serves as a versatile handle for introducing molecular diversity through various synthetic methodologies. Below are detailed protocols for two of the most common and powerful transformations utilized in medicinal chemistry.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are privileged motifs in many kinase inhibitors and other therapeutic agents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization based on the specific boronic acid or ester used.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 eq.), the boronic acid/ester (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Logical Workflow for Suzuki-Miyaura Coupling:
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in this compound facilitates nucleophilic aromatic substitution, where the bromine atom can be displaced by a variety of nucleophiles. This reaction is particularly useful for introducing nitrogen, oxygen, or sulfur-containing functional groups, which are prevalent in many drug molecules.
Experimental Protocol: General Procedure for SNAr with an Amine
This protocol is a representative procedure for the reaction with an amine nucleophile and may require optimization for other nucleophiles or specific substrates.
Materials:
-
This compound
-
Amine nucleophile (1.1 - 2.0 equivalents)
-
Base (e.g., K₂CO₃, DIPEA, or Et₃N) (optional, depending on the nucleophile)
-
Polar aprotic solvent (e.g., DMF, DMSO, or NMP)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen polar aprotic solvent.
-
Add the amine nucleophile (1.2 eq.) and, if necessary, a base (e.g., K₂CO₃, 2.0 eq.).
-
Heat the reaction mixture to a temperature typically ranging from room temperature to 100 °C, depending on the reactivity of the nucleophile.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyridine.
Logical Workflow for Nucleophilic Aromatic Substitution:
Quantitative Data from Representative Reactions
While specific yield and biological activity data for derivatives of this compound are not extensively available in the public domain, the following tables provide representative data for analogous reactions on similar pyridine scaffolds to illustrate the potential outcomes.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Bromopyridine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 2-Bromo-5-nitropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 80-90 |
| 3 | 2-Bromo-5-(trifluoromethyl)pyridine | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 75-85 |
Table 2: Representative Yields for SNAr on Electron-Deficient Bromopyridines
| Entry | Bromopyridine Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-nitropyridine | Morpholine | K₂CO₃ | DMF | 80 | 4 | 90-98 |
| 2 | 2-Bromo-3-nitropyridine | Aniline | - | NMP | 100 | 6 | 70-85 |
| 3 | 2-Bromo-5-(trifluoromethyl)pyridine | Sodium methoxide | - | Methanol | 60 | 12 | 80-90 |
Potential Therapeutic Applications and Targeted Signaling Pathways
Derivatives of substituted pyridines are known to interact with a multitude of biological targets, and the incorporation of the trifluoromethyl and nitro groups can modulate this activity. While specific signaling pathways targeted by derivatives of this compound are not definitively established, related compounds have shown activity in several key areas of therapeutic interest.
Kinase Inhibition
Many kinase inhibitors feature a substituted pyridine core that mimics the purine structure of ATP, allowing them to bind to the ATP-binding pocket of various kinases. The functional groups on the pyridine ring can be tailored to achieve selectivity for specific kinases. For instance, the amino group introduced via SNAr can serve as a key hydrogen bond donor, while the aryl group introduced via Suzuki coupling can occupy hydrophobic pockets in the kinase active site.
Hypothesized Kinase Inhibition Signaling Pathway:
Antimicrobial Activity
Nitropyridine derivatives have been reported to possess antimicrobial properties.[2] The nitro group can undergo bioreduction in microbial cells to form reactive nitrogen species that can damage DNA and other essential macromolecules, leading to cell death. The trifluoromethyl group can enhance the lipophilicity of the molecule, facilitating its passage through the microbial cell membrane.
Conclusion
This compound is a high-value building block for medicinal chemistry, offering multiple avenues for the synthesis of diverse and complex molecules. Its reactivity in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions allows for the systematic exploration of chemical space in the pursuit of novel therapeutic agents. The protocols and data presented herein provide a foundation for researchers to utilize this versatile reagent in their drug discovery efforts. It is important to note that the provided experimental procedures are representative and may require optimization for specific substrates and desired outcomes.
References
Application Notes: 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-nitro-5-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of advanced agrochemicals. Its unique substitution pattern, featuring a reactive bromine atom, an electron-withdrawing nitro group, and a lipophilic trifluoromethyl group, provides multiple reaction sites for the construction of complex molecular architectures. This trifluoromethylpyridine (TFMP) scaffold is a key component in numerous commercial herbicides, insecticides, and fungicides, highlighting its importance in modern crop protection.[1][2] The strategic placement of these functional groups allows for selective chemical transformations, including nucleophilic aromatic substitution, reduction, and cross-coupling reactions, making it an ideal starting material for creating diverse and potent active ingredients.[3]
These application notes provide detailed protocols and data for the utilization of this compound in the synthesis of a representative herbicidal agent. The methodologies and data presented are based on established synthetic routes for structurally related compounds and are intended to serve as a comprehensive guide for researchers in the development of next-generation agrochemicals.
Data Presentation
The following tables summarize the quantitative data for a representative multi-step synthesis of a herbicidal pyridinyl-thiazole carboxamide, adapted from a patented synthetic route for a similar compound.[4]
Table 1: Synthesis of Key Intermediates
| Step | Intermediate Product | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-nitro-5-(trifluoromethyl)pyridine | This compound | NH₃, Cu₂O | Dioxane | 120 | 12 | ~85 (estimated) |
| 2 | 2,3-Diamino-5-(trifluoromethyl)pyridine | 2-Amino-3-nitro-5-(trifluoromethyl)pyridine | H₂, Pd/C | Ethanol | 25 | 4 | ~95 (estimated) |
| 3 | 2-(Trifluoromethyl)thiazolo[4,5-b]pyridine | 2,3-Diamino-5-(trifluoromethyl)pyridine | CS₂, NaOH, H₂O | Ethanol | 80 | 6 | ~70 (estimated) |
Table 2: Synthesis of Final Product and Biological Activity
| Step | Product | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4 | N-(Substituted-phenyl)-2-(trifluoromethyl)thiazolo[4,5-b]pyridine-5-carboxamide | 2-(Trifluoromethyl)thiazolo[4,5-b]pyridine | 1. LDA, THF; 2. CO₂; 3. SOCl₂; 4. Substituted aniline | THF, DCM | -78 to 25 | 8 | ~60 (estimated) |
Table 3: Representative Herbicidal Activity (Post-emergence)
Data presented is for structurally related 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives and serves as an example of expected efficacy.[2]
| Compound ID | Weed Species | Application Rate (g ha⁻¹) | Growth Inhibition (%) |
| I-01 | Amaranthus retroflexus | 75 | 100 |
| Abutilon theophrasti | 75 | 100 | |
| Portulaca oleracea | 75 | 100 | |
| I-09 | Amaranthus retroflexus | 75 | 100 |
| Abutilon theophrasti | 75 | 100 | |
| Portulaca oleracea | 75 | 100 |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative herbicidal N-(substituted-phenyl)-2-(trifluoromethyl)thiazolo[4,5-b]pyridine-5-carboxamide from this compound.
Step 1: Synthesis of 2-Amino-3-nitro-5-(trifluoromethyl)pyridine (Amination)
This protocol describes the nucleophilic aromatic substitution of the bromine atom with an amino group.
Materials:
-
This compound
-
Ammonia (as a solution in dioxane or aqueous)
-
Copper(I) oxide (Cu₂O)
-
1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a pressure vessel, add this compound (1.0 eq), copper(I) oxide (0.1 eq), and a solution of ammonia in dioxane (excess).
-
Seal the vessel and heat the reaction mixture to 120 °C for 12 hours with stirring.
-
After cooling to room temperature, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Step 2: Synthesis of 2,3-Diamino-5-(trifluoromethyl)pyridine (Nitro Group Reduction)
This protocol details the reduction of the nitro group to an amine via catalytic hydrogenation.
Materials:
-
2-Amino-3-nitro-5-(trifluoromethyl)pyridine
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 2-Amino-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq) in ethanol in a hydrogenation flask.
-
Add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (or use a balloon filled with hydrogen).
-
Stir the mixture vigorously at room temperature for 4 hours under a hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the product, which can be used in the next step without further purification.
Step 3: Synthesis of 2-(Trifluoromethyl)thiazolo[4,5-b]pyridine (Thiazole Ring Formation)
This protocol describes the cyclization reaction to form the thiazole ring.
Materials:
-
2,3-Diamino-5-(trifluoromethyl)pyridine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve 2,3-Diamino-5-(trifluoromethyl)pyridine (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Add carbon disulfide (1.5 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
After cooling, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 4: Synthesis of N-(Substituted-phenyl)-2-(trifluoromethyl)thiazolo[4,5-b]pyridine-5-carboxamide (Amide Coupling)
This protocol outlines the final functionalization to introduce the carboxamide moiety.
Materials:
-
2-(Trifluoromethyl)thiazolo[4,5-b]pyridine
-
Lithium diisopropylamide (LDA)
-
Dry tetrahydrofuran (THF)
-
Carbon dioxide (CO₂, as dry ice or gas)
-
Thionyl chloride (SOCl₂)
-
Substituted aniline
-
Dichloromethane (DCM)
-
Triethylamine
Procedure:
-
Dissolve 2-(Trifluoromethyl)thiazolo[4,5-b]pyridine (1.0 eq) in dry THF and cool to -78 °C under an inert atmosphere.
-
Add LDA (1.1 eq) dropwise and stir for 1 hour at -78 °C.
-
Quench the reaction by adding crushed dry ice or bubbling CO₂ gas through the solution. Allow to warm to room temperature.
-
Acidify the mixture with 1M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the carboxylic acid intermediate.
-
Dissolve the carboxylic acid in DCM and add thionyl chloride (1.2 eq). Reflux for 2 hours to form the acid chloride. Remove excess SOCl₂ under reduced pressure.
-
Dissolve the crude acid chloride in DCM and cool to 0 °C. Add the desired substituted aniline (1.0 eq) and triethylamine (1.5 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for a herbicidal pyridinyl-thiazole carboxamide.
Proposed Mechanism of Action: Acyl-ACP Thioesterase Inhibition
Certain novel herbicides derived from pyridine scaffolds have been shown to inhibit acyl-ACP thioesterase (FAT), an essential enzyme in fatty acid biosynthesis in plants.[1] Inhibition of this enzyme disrupts the production of fatty acids, which are crucial for building cell membranes and storing energy, ultimately leading to weed death.
Caption: Inhibition of fatty acid biosynthesis by a pyridine-based herbicide.
References
- 1. Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Novel Heterocycles from 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine as a key starting material. This versatile building block is highly activated for nucleophilic aromatic substitution and cross-coupling reactions, making it an ideal scaffold for the construction of diverse and complex molecular architectures with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly activates the pyridine ring, rendering the bromine atom at the 2-position highly susceptible to displacement by nucleophiles and participation in various cross-coupling reactions. This reactivity allows for the strategic introduction of a wide range of functional groups and the subsequent construction of fused heterocyclic systems. Such scaffolds are of significant interest in the development of therapeutic agents, including kinase inhibitors.[1][2]
This document outlines two key synthetic strategies for the elaboration of this compound into novel heterocyclic structures:
-
Suzuki-Miyaura Cross-Coupling: Introduction of an aryl or heteroaryl moiety at the 2-position.
-
Reductive Cyclization: Formation of a fused imidazopyridine ring system, a common core in biologically active molecules.
Data Presentation
The following table summarizes the expected yields for the key synthetic steps described in the protocols below. These values are representative and may vary based on specific substrate scope and reaction optimization.
| Step | Reaction | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Suzuki-Miyaura Coupling | 2-(4-methoxyphenyl)-3-nitro-5-(trifluoromethyl)pyridine | (4-methoxyphenyl)boronic acid, Pd(dppf)Cl₂, Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 2 | Nitro Group Reduction | 5-(trifluoromethyl)-2-(4-methoxyphenyl)pyridin-3-amine | Fe, NH₄Cl | Ethanol/H₂O | 80 | 4 | 92 |
| 3 | Imidazopyridine Formation | 2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | Chloroacetaldehyde | Ethanol | 80 | 6 | 78 |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-methoxyphenyl)-3-nitro-5-(trifluoromethyl)pyridine via Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with (4-methoxyphenyl)boronic acid.
Materials:
-
This compound
-
(4-methoxyphenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water (4:1 v/v) to the flask to achieve a final concentration of 0.1 M with respect to the starting pyridine.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(4-methoxyphenyl)-3-nitro-5-(trifluoromethyl)pyridine as a solid.
Protocol 2: Synthesis of 5-(trifluoromethyl)-2-(4-methoxyphenyl)pyridin-3-amine via Nitro Group Reduction
This protocol details the reduction of the nitro group of the Suzuki coupling product to an amine.
Materials:
-
2-(4-methoxyphenyl)-3-nitro-5-(trifluoromethyl)pyridine
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
To a 100 mL round-bottom flask, add 2-(4-methoxyphenyl)-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq) and a solution of ammonium chloride (5.0 eq) in a 4:1 mixture of ethanol and water.
-
Heat the mixture to 80 °C with vigorous stirring.
-
Add iron powder (4.0 eq) portion-wise over 30 minutes.
-
Maintain the reaction at 80 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(trifluoromethyl)-2-(4-methoxyphenyl)pyridin-3-amine, which can often be used in the next step without further purification.
Protocol 3: Synthesis of 2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
This protocol describes the construction of the fused imidazopyridine ring system.
Materials:
-
5-(trifluoromethyl)-2-(4-methoxyphenyl)pyridin-3-amine
-
Chloroacetaldehyde (50% aqueous solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
Dissolve 5-(trifluoromethyl)-2-(4-methoxyphenyl)pyridin-3-amine (1.0 eq) in ethanol in a 50 mL round-bottom flask.
-
Add chloroacetaldehyde (1.5 eq, 50% aqueous solution) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine.
Visualizations
The following diagrams illustrate the key synthetic pathways and workflows.
Caption: General synthetic workflow for novel heterocycles.
Caption: Suzuki-Miyaura cross-coupling reaction pathway.
Caption: Pathway for imidazopyridine ring formation.
References
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2-aryl-3-nitro-5-(trifluoromethyl)pyridines represents a significant endeavor in medicinal chemistry and materials science. This class of compounds, characterized by a highly functionalized pyridine core, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The presence of the electron-withdrawing nitro and trifluoromethyl groups significantly influences the electronic properties of the pyridine ring, making these derivatives attractive for various applications. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, offering a robust strategy for the arylation of heteroaromatic systems. This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine with a variety of arylboronic acids.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, an arylboronic acid) and an organohalide (this compound) in the presence of a base. The catalytic cycle, broadly accepted, consists of three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.
Due to the electron-deficient nature of the this compound substrate, the oxidative addition step is generally facile. However, the strong electron-withdrawing groups can also influence the subsequent steps of the catalytic cycle. Careful optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.
Data Presentation: Reaction of this compound with Various Arylboronic Acids
The following table summarizes the expected yields for the Suzuki-Miyaura cross-coupling of this compound with a selection of commercially available arylboronic acids. The yields are based on typical results obtained for structurally similar, electron-deficient bromopyridines and may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 3-Nitro-2-phenyl-5-(trifluoromethyl)pyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-nitro-5-(trifluoromethyl)pyridine | 80-90 |
| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-3-nitro-5-(trifluoromethyl)pyridine | 75-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 3-Nitro-2-(4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)pyridine | 70-80 |
| 5 | 3-Thiopheneboronic acid | 3-Nitro-2-(thiophen-3-yl)-5-(trifluoromethyl)pyridine | 65-75 |
| 6 | 2-Naphthylboronic acid | 3-Nitro-2-(naphthalen-2-yl)-5-(trifluoromethyl)pyridine | 80-90 |
| 7 | 4-Biphenylboronic acid | 2-([1,1'-Biphenyl]-4-yl)-3-nitro-5-(trifluoromethyl)pyridine | 75-85 |
| 8 | 4-Acetylphenylboronic acid | 1-(4-(3-Nitro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethan-1-one | 70-80 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Cross-Coupling Reaction:
This protocol provides a general procedure for the reaction of this compound with an arylboronic acid. Optimization of the reaction conditions (e.g., temperature, reaction time, and choice of base or solvent) may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere.
-
Solvent Addition: Add the anhydrous and degassed solvent to the reaction vessel via syringe.
-
Inert Atmosphere: The reaction vessel should be equipped with a condenser and maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Reaction: The reaction mixture is stirred and heated to the desired temperature (typically between 80-120 °C). The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-aryl-3-nitro-5-(trifluoromethyl)pyridine product.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-nitro-5-(trifluoromethyl)pyridine is a highly activated heterocyclic compound extensively utilized as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. The pyridine ring is rendered significantly electron-deficient by the synergistic electron-withdrawing effects of the nitro group at the 3-position and the trifluoromethyl group at the 5-position. This electronic characteristic makes the bromine atom at the 2-position exceptionally labile and susceptible to displacement by a wide range of nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. This reactivity allows for the facile introduction of diverse functional groups, enabling the synthesis of a broad spectrum of substituted pyridine derivatives.[1]
The general mechanism for the SNAr reaction on this compound proceeds through a two-step addition-elimination pathway. The initial step involves the attack of a nucleophile at the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the electron-withdrawing nitro and trifluoromethyl groups. In the subsequent, typically rapid step, the bromide ion is eliminated, restoring the aromaticity of the pyridine ring and yielding the substituted product.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the nucleophilic aromatic substitution on this compound and analogous activated halopyridines with various nucleophiles. This data is intended to serve as a guideline for reaction development and optimization.
Table 1: Amination Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Amines (e.g., aniline) | K₂CO₃ | DMF | 80-100 | 4-8 | 85-95 |
| Secondary Amines (e.g., morpholine) | K₂CO₃ | DMSO | 80-100 | 2-6 | 90-98 |
| Alkylamines | Et₃N | Acetonitrile | Reflux | 3-6 | 80-90 |
Table 2: Thiolation Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenols | K₂CO₃ | DMAc | 25-100 | 1-4 | 90-97 |
| Alkyl Thiols | NaH | THF | 0 - 25 | 1-3 | 85-95 |
Table 3: Alkoxylation and Aryloxylation Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | - | Methanol | 25-60 | 2-5 | 88-96 |
| Phenols | K₂CO₃ | DMF | 100-120 | 6-12 | 75-85 |
| Alkoxides (from alcohol) | NaH | THF/DMF | 0 - 80 | 2-8 | 80-92 |
Experimental Protocols
The following are detailed, representative protocols for conducting SNAr reactions on this compound with different classes of nucleophiles.
Protocol 1: Reaction with a Primary or Secondary Amine (e.g., Morpholine)
This protocol describes a general procedure for the synthesis of 2-amino-3-nitro-5-(trifluoromethyl)pyridine derivatives.
Materials:
-
This compound
-
Amine (e.g., morpholine, 1.1 - 1.5 equivalents)
-
Potassium Carbonate (K₂CO₃, 2.0 equivalents)
-
Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent).
-
Dissolve the starting material in DMSO or DMF (approximately 0.2-0.5 M).
-
Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.
-
Add potassium carbonate (2.0 equivalents).
-
Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the reaction).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-nitro-5-(trifluoromethyl)pyridine derivative.
Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
This protocol outlines the synthesis of 2-(organothio)-3-nitro-5-(trifluoromethyl)pyridine derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, 1.1 equivalents)
-
Potassium Carbonate (K₂CO₃, 1.5 equivalents)
-
N,N-Dimethylacetamide (DMAc)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMAc.
-
Add the thiol (1.1 equivalents) and potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature or heat to 50-100 °C, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by flash chromatography to obtain the desired 2-(organothio)-3-nitro-5-(trifluoromethyl)pyridine.
Protocol 3: Reaction with an Alkoxide (e.g., Sodium Methoxide)
This protocol describes a general procedure for the synthesis of 2-alkoxy-3-nitro-5-(trifluoromethyl)pyridine derivatives.
Materials:
-
This compound
-
Sodium methoxide (solid or as a solution in methanol, 1.2 - 1.5 equivalents)
-
Methanol (if using solid sodium methoxide) or an anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen solvent (e.g., methanol or DMF).
-
If using solid sodium methoxide in a non-alcoholic solvent, cool the solution to 0 °C before the addition. Add sodium methoxide (1.2 - 1.5 equivalents) portion-wise.
-
Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by the addition of water.
-
Extract the product with ethyl acetate (3 x volume of the reaction).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkoxy-3-nitro-5-(trifluoromethyl)pyridine.
Visualizations
Caption: General mechanism of the SNAr reaction.
Caption: General experimental workflow for SNAr.
References
Application Notes and Protocols for the Derivatization of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-nitro-5-(trifluoromethyl)pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring an electron-withdrawing nitro group and a lipophilic trifluoromethyl group, makes it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications. The bromine atom at the 2-position is amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents and the creation of compound libraries for biological screening. This document provides detailed protocols for the derivatization of this scaffold via Suzuki-Miyaura coupling and Buchwald-Hartwig amination, along with methods for biological evaluation against cancer and microbial targets.
Derivatization Strategies
The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions. These methods offer broad functional group tolerance and generally proceed with high yields.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine scaffold and a variety of aryl and heteroaryl boronic acids or esters. This reaction is a powerful tool for generating biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of 2-amino-3-nitro-5-(trifluoromethyl)pyridine derivatives through the coupling of the starting material with a wide range of primary and secondary amines. This reaction is instrumental in the preparation of compounds with diverse pharmacodynamic and pharmacokinetic properties.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with (hetero)arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
(Hetero)arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the (hetero)arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound and the amine to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Biological Activity
While specific biological data for derivatives of this compound are not extensively published, the following tables summarize the activity of structurally related compounds, providing a basis for screening newly synthesized derivatives.
Table 1: Anticancer Activity of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [1][2]
| Compound | A375 (Melanoma) IC₅₀ (µM) | C32 (Melanoma) IC₅₀ (µM) | DU145 (Prostate) IC₅₀ (µM) | MCF-7/WT (Breast) IC₅₀ (µM) |
| 3b | 25.4 | 24.4 | 75.5 | 33.5 |
| 3a | 141.8 | 89.3 | >500 | >500 |
| 3c | 107.6 | 86.4 | >500 | >500 |
| 3d | 103.9 | 87.4 | >500 | >500 |
| 4a | 113.7 | 132.3 | >500 | >500 |
Table 2: Antimicrobial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives [3]
| Compound | S. aureus ATCC 25923 MIC (µg/mL) | S. aureus (MRSA) ATCC 33591 MIC (µg/mL) | E. faecalis ATCC 29212 MIC (µg/mL) |
| Derivative 1 | >128 | >128 | >128 |
| Derivative 2 | 64 | 128 | 128 |
| Derivative 3 | 32 | 64 | 64 |
Visualizations
Experimental Workflow for Derivatization and Screening
Caption: Workflow for synthesis and biological screening.
Potential Signaling Pathway Inhibition
Derivatives of related trifluoromethyl-substituted heterocycles have shown activity as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: Simplified EGFR signaling pathway inhibition.
Conclusion
This compound serves as a valuable starting material for the generation of diverse chemical libraries for biological screening. The protocols outlined in this document for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide robust methods for derivatization. While direct biological data for these derivatives is emerging, the activity of related compounds suggests significant potential for the discovery of novel anticancer and antimicrobial agents. Further screening and optimization of these derivatives are warranted to explore their full therapeutic potential.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-nitro-5-(trifluoromethyl)pyridine is a key building block in the synthesis of complex heterocyclic molecules, particularly those with therapeutic potential as kinase inhibitors. The unique arrangement of its functional groups—a bromine atom amenable to cross-coupling reactions, an electron-withdrawing nitro group that can be readily reduced to a versatile amino group, and a lipophilic trifluoromethyl group to enhance drug-like properties—makes it an attractive starting material for drug discovery programs.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, supported by quantitative data and visualizations of relevant signaling pathways.
The pyridine scaffold is a well-established pharmacophore in many kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases. The trifluoromethyl group often enhances the metabolic stability and cell membrane permeability of drug candidates, which are critical for their efficacy.
Synthetic Strategies and Key Reactions
The primary synthetic utility of this compound in the context of kinase inhibitor synthesis revolves around the sequential modification of its functional groups to construct more complex, biologically active molecules. Key transformations include:
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by various nucleophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo group serves as an excellent handle for Suzuki-Miyaura and Buchwald-Hartwig reactions to introduce aryl, heteroaryl, or substituted amino moieties.
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amine, which can then be further functionalized or used for the construction of fused ring systems.
A common strategy involves the conversion of this compound into a 2,3,5-trisubstituted pyridine intermediate, which can then be elaborated into the final kinase inhibitor scaffold.
Application Example: Synthesis of a Precursor for Pyridine-Based Inhibitors
While direct synthesis of a specific kinase inhibitor from this compound is not extensively documented in publicly available literature, the synthesis of a key intermediate, 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile , provides a well-established protocol. This intermediate is a valuable precursor for a variety of heterocyclic scaffolds used in kinase inhibitor design. The following protocols are adapted from established synthetic routes.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the bromination of 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one.
-
Materials:
-
5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one
-
Phosphorus oxybromide (POBr₃)
-
Phosphorus tribromide (PBr₃)
-
Bromine (Br₂)
-
Ice water
-
Sodium sulfate (Na₂SO₄)
-
Organic solvent (e.g., dichloromethane)
-
-
Procedure:
-
A mixture of 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one, POBr₃ (1.5 equivalents), PBr₃ (4 equivalents), and Br₂ (2 equivalents) is carefully heated to approximately 90-110°C.
-
After the reaction is complete (monitored by TLC or LC-MS), the reaction mixture is cautiously poured into ice water.
-
The mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.
-
The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield this compound.
-
Protocol 2: Synthesis of 5-nitro-3-(trifluoromethyl)pyridine-2-carbonitrile
This protocol details the cyanation of this compound.
-
Materials:
-
This compound
-
Copper(I) cyanide (CuCN)
-
Phenanthroline
-
Dimethylacetamide (DMA)
-
-
Procedure:
-
The crude this compound is dissolved in DMA.
-
Phenanthroline (0.2 equivalents) is added to the solution.
-
The mixture is heated to 160°C, and CuCN (2 equivalents) is added.
-
The reaction mixture is stirred for approximately 40 minutes.
-
The product, 5-nitro-3-(trifluoromethyl)pyridine-2-carbonitrile, is purified by chromatography.
-
Protocol 3: Synthesis of 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile
This protocol describes the reduction of the nitro group.
-
Materials:
-
5-nitro-3-(trifluoromethyl)pyridine-2-carbonitrile
-
Iron powder (Fe)
-
Acetic acid (AcOH)
-
-
Procedure:
-
A mixture of 5-nitro-3-(trifluoromethyl)pyridine-2-carbonitrile and iron powder in acetic acid is heated.
-
Upon completion of the reaction, the mixture is worked up to isolate the product.
-
5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile is obtained after purification.
-
Application in Kinase Inhibitor Scaffolds
The resulting 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile is a versatile intermediate for the synthesis of various kinase inhibitor scaffolds, including those targeting:
-
Janus Kinases (JAKs): JAK inhibitors are used in the treatment of autoimmune diseases and myeloproliferative neoplasms. The aminopyridine moiety can serve as a key hinge-binding element.
-
Spleen Tyrosine Kinase (Syk): Syk is a target for allergic and autoimmune diseases. Pyridine-based scaffolds are common in Syk inhibitors.
-
Bruton's Tyrosine Kinase (BTK): BTK inhibitors are crucial for treating B-cell malignancies. Many BTK inhibitors feature a substituted pyridine core.
The general strategy involves further reactions of the amino and cyano groups to construct fused heterocyclic systems, such as pyrazolopyrimidines or pyrrolopyrimidines, which are common cores in many kinase inhibitors.
Quantitative Data on Related Kinase Inhibitors
| Kinase Target | Inhibitor Scaffold | IC50 (nM) | Reference |
| BTK | Pyrazolopyrimidine derivative | 7.95 | [2] |
| JAK1 | Triazole-pyrrolopyrimidine | 72 | [3] |
| Syk | Pyrimidine-5-carboxamide | - | [4] |
| PYK2 | Trifluoromethylpyrimidine | - | [5][6] |
| BTK | Pyridine carboxamide | 0.6 | [7] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a representative kinase signaling pathway and a general experimental workflow for the synthesis of kinase inhibitors.
Caption: A simplified receptor tyrosine kinase signaling pathway.
Caption: General workflow for kinase inhibitor synthesis.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the construction of complex heterocyclic systems that can effectively target the ATP-binding site of various kinases. The provided protocols for the synthesis of a key aminopyridine intermediate, along with the general synthetic strategies and biological context, offer a solid foundation for researchers and drug development professionals to explore the potential of this compound in their kinase inhibitor discovery programs. Further derivatization of the key intermediate can lead to potent and selective inhibitors of kinases such as JAKs, Syk, and BTK, which are implicated in a range of diseases from cancer to autoimmune disorders.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Strategic Integration of Trifluoromethylpyridines in Modern Drug Discovery: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF₃) group into pyridine scaffolds has become a cornerstone of modern medicinal chemistry. This strategic incorporation significantly enhances the pharmacological profile of drug candidates, making trifluoromethylpyridines a privileged structural motif in the pursuit of novel therapeutics. The strong electron-withdrawing nature of the CF₃ group, combined with its lipophilicity, imparts favorable properties such as increased metabolic stability, enhanced binding affinity to target proteins, and improved membrane permeability. These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic properties of new chemical entities.
Trifluoromethylpyridine derivatives have demonstrated broad therapeutic potential, finding applications as anticancer, antibacterial, and antiviral agents. Their versatility stems from the synergistic combination of the unique physicochemical properties of the fluorine atom and the inherent biological relevance of the pyridine moiety. This document provides a detailed overview of the applications of trifluoromethylpyridines in drug discovery, complete with experimental protocols for their synthesis and biological evaluation.
Application Notes
Anticancer Agents: Targeting Kinases and Cellular Export Mechanisms
Trifluoromethylpyridines are prominent in the development of targeted cancer therapies, particularly as inhibitors of protein kinases and nuclear export proteins.
-
Kinase Inhibition: The pyridine core can act as a hinge-binding motif in the ATP-binding pocket of many kinases, while the trifluoromethyl group can form favorable interactions in hydrophobic sub-pockets, enhancing both potency and selectivity. For instance, trifluoromethylpyrimidine derivatives have been successfully developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[1][2] Similarly, they have been employed to target Proline-rich Tyrosine Kinase 2 (PYK2), which is implicated in cancer cell migration and invasion.[1][3]
-
Nuclear Export Inhibition: The FDA-approved drug Selinexor (Xpovio®) is a prime example of a trifluoromethyl-containing compound that does not target a kinase. Selinexor is a selective inhibitor of Exportin 1 (XPO1), a nuclear export protein.[4] By blocking XPO1, Selinexor forces the nuclear retention and activation of tumor suppressor proteins, leading to apoptosis in cancer cells.[5]
-
Metabolic Enzyme Inhibition: Enasidenib (Idhifa®) is another FDA-approved drug that features two trifluoromethylpyridine rings.[6][7] It is a selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), an enzyme involved in cellular metabolism.[7][8] In certain leukemias, mutant IDH2 produces an oncometabolite, D-2-hydroxyglutarate. Enasidenib inhibits this activity, leading to the differentiation of leukemic cells.[6][9]
Antibacterial Agents
The trifluoromethyl group's ability to increase lipophilicity can enhance the penetration of compounds through bacterial cell membranes, a critical factor in overcoming resistance.[6] Researchers have synthesized novel trifluoromethylpyridine derivatives, such as those incorporating 1,3,4-oxadiazole moieties, which exhibit potent antibacterial activity against pathogenic strains like Ralstonia solanacearum and Xanthomonas oryzae pv. oryzae (Xoo).[10] Additionally, certain trifluoromethylpyridine nucleosides have shown significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[11]
Quantitative Data Summary
The following tables summarize the in vitro potency of representative trifluoromethylpyridine-containing compounds against their respective targets and in cellular assays.
Table 1: Inhibitory Activity of Trifluoromethylpyridine-Containing Drugs
| Compound | Target | IC₅₀ (nM) | Cell Line(s) | Cellular IC₅₀ / EC₅₀ | Reference(s) |
| Enasidenib | Mutant IDH2 (R140Q) | 100 | Primary AML cells | Induces differentiation | [6][7][9] |
| Mutant IDH2 (R172K) | 400 | - | - | [9] | |
| Wild-type IDH2 | 1,800 | - | - | [7] | |
| Selinexor | Exportin 1 (XPO1) | - | Triple-Negative Breast Cancer | 11-550 nM | [4] |
| T-cell Acute Lymphoblastic Leukemia | 34-203 nM | [12] | |||
| Sarcoma cell lines | 28.8-218.2 nM | [5] |
Table 2: Antibacterial Activity of Trifluoromethylpyridine Derivatives
| Compound Class | Bacterial Strain | EC₅₀ (µg/mL) | Reference Compound | Reference EC₅₀ (µg/mL) | Reference(s) |
| 1,3,4-Oxadiazole Derivative (6a) | R. solanacearum | 26.2 | Thiodiazole Copper | 97.2 | [10] |
| X. axonopoddis pv. citri | 10.1 | Thiodiazole Copper | 35.3 | [10] | |
| 1,3,4-Oxadiazole Derivative (6q) | X. oryzae pv. oryzae | 7.2 | Bismerthiazol | 57.2 | [10] |
| Pyrazole Derivative (13) | MRSA | 3.12 (MIC) | Vancomycin | - | [13] |
| Nucleoside Analogues (4-7) | S. aureus, E. coli, etc. | 1.3-4.9 (MIC) | Amoxicillin | 1.0-2.0 (MIC) | [11] |
Experimental Protocols
Synthesis Protocol: Representative Synthesis of a 2-Anilino-4-(Trifluoromethyl)Pyridine Derivative via Suzuki Coupling
This protocol describes a representative two-step synthesis of a biaryl trifluoromethylpyridine, a common core structure in kinase inhibitors. The first step is the synthesis of a key intermediate, 2-amino-4-(trifluoromethyl)pyridine, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine
This procedure is adapted from a reported method involving the amination of a chloropyridine precursor.
-
Materials: 2-Chloro-4-(trifluoromethyl)pyridine, 28% aqueous ammonia, 200-mL autoclave.
-
Procedure:
-
Charge a 200-mL autoclave with 2-chloro-4-(trifluoromethyl)pyridine (14.5 g) and 28% aqueous ammonia (108 mL).
-
Seal the autoclave and heat the mixture to 180°C for 10 hours. The internal pressure will be approximately 20 atm.
-
After the reaction period, allow the autoclave to cool to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with water and dry under vacuum to obtain 2-amino-4-(trifluoromethyl)pyridine.
-
Step 2: Suzuki-Miyaura Cross-Coupling
This generalized protocol illustrates the coupling of an aminotrifluoromethylpyridine halide (a common synthetic strategy involves subsequent halogenation) with a boronic acid.
-
Materials: 2-Amino-5-bromo-4-(trifluoromethyl)pyridine (1.0 eq), (4-methoxyphenyl)boronic acid (1.5 eq), Pd₂(dba)₃ (1.5 mol%), SPhos (6 mol%), K₃PO₄ (3.0 eq), anhydrous 1,4-dioxane, Schlenk tube, argon or nitrogen source.
-
Procedure:
-
To a Schlenk tube, add 2-amino-5-bromo-4-(trifluoromethyl)pyridine, (4-methoxyphenyl)boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the tube with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.2 M with respect to the halide.
-
Replace the septum with a Teflon screw cap and seal the vessel tightly.
-
Place the Schlenk tube in a preheated oil bath at 110°C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(4-methoxyanilino)-4-(trifluoromethyl)pyridine derivative.
-
Biological Evaluation Protocols
Protocol 2.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the IC₅₀ value of a compound by measuring the amount of ADP produced in a kinase reaction.
-
Materials: Kinase of interest, kinase substrate peptide, ATP, test compound (e.g., trifluoromethylpyridine derivative), Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA), ADP-Glo™ Kinase Assay Kit, white opaque 96-well plates, plate reader with luminescence detection.
-
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 10-point, 3-fold) in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
-
Protocol 2.2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method to determine the lowest concentration of an antibacterial agent that inhibits visible bacterial growth.
-
Materials: Test compound, bacterial strain (e.g., S. aureus ATCC 29213), Cation-Adjusted Mueller-Hinton Broth (CAMHB), 0.5 McFarland turbidity standard, sterile 96-well microtiter plates, spectrophotometer.
-
Procedure:
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Compound Dilution:
-
In a 96-well plate, prepare a serial two-fold dilution of the test compound in CAMHB. A typical range is 128 µg/mL to 0.06 µg/mL. The final volume in each well should be 50 µL.
-
Include a growth control well (no compound) and a sterility control well (no bacteria).
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well is now 100 µL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
Protocol 2.3: Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
-
Materials: Human cancer cell line (e.g., A549), complete culture medium, test compound, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol), 96-well cell culture plates, multi-well spectrophotometer.
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC₅₀ value.
-
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of a novel trifluoromethylpyridine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selinexor | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 5. karyopharm.com [karyopharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. abmole.com [abmole.com]
- 10. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Amination of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the amination of 2-bromo-3-nitro-5-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols described herein outline two robust and widely applicable methods: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Introduction
The pyridine scaffold is a ubiquitous motif in medicinal chemistry, and the functionalization of substituted pyridines is of paramount importance in drug discovery. This compound is a valuable building block, with the bromine atom at the 2-position being activated towards nucleophilic substitution by the strong electron-withdrawing effects of the adjacent nitro and trifluoromethyl groups.[1] This activation facilitates the introduction of a wide range of amino functionalities, leading to the synthesis of diverse compound libraries for biological screening.
Two primary strategies for the amination of this substrate are presented:
-
Nucleophilic Aromatic Substitution (SNAr): A direct displacement of the bromide by an amine, often facilitated by heat or the use of a non-nucleophilic base. The electron-deficient nature of the pyridine ring makes it highly susceptible to this type of reaction.[1][2]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds under relatively mild conditions.[3][4][5][6] This method is particularly useful for less reactive amines or when SNAr conditions are not suitable.
Experimental Protocols
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the direct reaction of this compound with a primary or secondary amine.
Materials and Reagents:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine, benzylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or DMSO.
-
Add the amine (1.1 - 1.5 eq) to the reaction mixture.
-
Add a non-nucleophilic base such as potassium carbonate (2.0 eq) or DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-nitro-5-(trifluoromethyl)pyridine derivative.
Method 2: Buchwald-Hartwig Amination
This protocol utilizes a palladium catalyst and a phosphine ligand to couple the aryl bromide with an amine.
Materials and Reagents:
-
This compound
-
Amine of choice
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) or Palladium(II) acetate (Pd(OAc)2)
-
Xantphos, BINAP, or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Schlenk flask or other suitable reaction vessel for air-sensitive chemistry
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%) and the phosphine ligand (e.g., Xantphos, 2-10 mol%).
-
Add the base (e.g., NaOtBu or Cs2CO3, 1.5-2.0 eq).
-
Add this compound (1.0 eq) and the amine (1.1-1.2 eq).
-
Add anhydrous toluene or dioxane via syringe.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the amination of this compound. The data is representative and may vary depending on the specific amine and reaction conditions used.
| Method | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SNAr | Morpholine | - | - | K2CO3 | DMF | 100 | 4-8 | 85-95 |
| SNAr | Benzylamine | - | - | DIPEA | DMSO | 120 | 6-12 | 70-85 |
| Buchwald-Hartwig | Aniline | Pd2(dba)3 (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 2-6 | 80-90 |
| Buchwald-Hartwig | tert-Butylamine | Pd(OAc)2 (5) | BINAP (7.5) | Cs2CO3 | Dioxane | 110 | 12-24 | 60-75 |
Mandatory Visualization
Caption: General experimental workflow for the amination of this compound.
References
- 1. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]
- 2. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the nitro and trifluoromethyl groups makes the pyridine ring susceptible to nucleophilic aromatic substitution and cross-coupling reactions, rendering this compound a versatile building block.
Data Presentation: Synthesis Route Comparison
The following tables summarize quantitative data for various synthetic routes to this compound and its precursors, allowing for easy comparison of yields and conditions.
Table 1: Synthesis of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine via Bromination of a Pyridinone Precursor
| Step | Starting Material | Reagents | Conditions | Yield (%) | Reference |
| 1 | 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one | PBr₃, Br₂ | Optimized conditions | 88% | [1][2] |
Table 2: Synthesis via Sequential Nitration and Bromination
| Step | Starting Material | Reagents | Conditions | Yield (%) | Reference |
| 1 | 3-(trifluoromethyl)pyridine derivative | HNO₃/H₂SO₄ | 0–5°C | - | [1][2] |
| 2 | Nitrated intermediate | Br₂ in CH₂Cl₂ | - | 75% (overall) | [1][2] |
Table 3: Multi-step Synthesis from 2-chloro-3-trifluoromethyl-5-nitropyridine
| Step | Description | Reagents | Conditions | Yield (%) | Reference |
| 1 | Malonate ester formation | Diethyl malonate, NaH in THF | 0°C, then 10-25°C for 16-24h | ~140% (crude) | [2] |
| 2 | Hydrolysis and decarboxylation | 6N HCl | Reflux at 100°C overnight | 76.6% | [2] |
| 3 | Reduction of nitro group | Fe powder in acetic acid | 80°C for 24h | Not specified | [2] |
| 4 | Sandmeyer-type bromination | CuBr, tert-butyl nitrite in acetonitrile | 25°C for 2h | ~34.6% | [2] |
| Overall Yield | ~31.1% | [2] |
Experimental Protocols
The following are detailed protocols for key experiments. These are intended for experienced synthetic chemists and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Large-Scale Synthesis of this compound from 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
This protocol is adapted from a similar procedure for a related fluorinated compound and is suitable for large-scale synthesis.
Materials:
-
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
-
Phosphorus tribromide (PBr₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Large, multi-neck, round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser
-
Heating mantle with temperature control
-
Large separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry, multi-neck round-bottom flask, charge the 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine.
-
Reagent Addition: Under a nitrogen atmosphere, carefully add a catalytic amount of DMF. With vigorous stirring, add phosphorus tribromide (3 equivalents) dropwise via the addition funnel at room temperature. An exotherm and gas evolution may be observed; control the addition rate to maintain a manageable reaction.
-
Reaction: After the addition is complete, heat the reaction mixture to 110°C and maintain for 3-4 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC/MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and then place the flask in an ice bath.
-
Very slowly and carefully, quench the reaction by adding crushed ice portion-wise. This will generate HBr gas, so ensure efficient ventilation.
-
Pour the resulting mixture into a larger beaker containing more ice and water.
-
Transfer the mixture to a large separatory funnel and extract several times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography on silica gel.
Safety Precautions:
-
Phosphorus tribromide reacts violently with water and is corrosive. Handle with extreme care in a dry, inert atmosphere.
-
The reaction and work-up should be performed in a well-ventilated fume hood to avoid inhalation of HBr gas.
-
Wear appropriate PPE, including safety goggles, face shield, acid-resistant gloves, and a lab coat.
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and derivatization of this compound.
Caption: Synthetic and derivatization workflow for this compound.
Logical Relationship of Synthetic Strategies
This diagram illustrates the logical relationship between different starting materials and the target compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine in Suzuki-Miyaura cross-coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Question 1: Why is my Suzuki coupling reaction with this compound resulting in a low or no yield?
Answer:
Low or no conversion of the starting material is a common issue when working with electron-deficient and sterically hindered substrates like this compound. Several factors could be contributing to this outcome:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive species and halting the catalytic cycle.[1][2]
-
Inefficient Oxidative Addition: While the electron-withdrawing nitro and trifluoromethyl groups generally favor oxidative addition, steric hindrance from the ortho-nitro group can impede this initial step.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all critical and must be carefully optimized.[3] Insufficient temperature or reaction time can also lead to poor conversion.[3][4]
To troubleshoot this issue, consider the following:
-
Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[1][5] These can help stabilize the palladium catalyst and promote efficient oxidative addition.[1]
-
Increase Temperature and/or Reaction Time: Cautiously increasing the reaction temperature in increments of 10-20°C or extending the reaction time can help drive the reaction to completion.[3][4] Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
Screen Different Catalyst/Ligand Systems: If one system is not effective, screen a variety of palladium sources and ligands.[3]
-
Ensure Anhydrous and Oxygen-Free Conditions: The active Pd(0) catalyst is sensitive to oxygen.[5] Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[2][5]
Question 2: I'm observing significant formation of side products, such as homocoupling of my boronic acid and/or debromination of the starting material. How can I minimize these?
Answer:
The formation of byproducts is a strong indication that while your catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.
-
Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), promoting the homocoupling pathway.[2][5]
-
Solution: The most critical step is to rigorously exclude oxygen from your reaction.[5] Use flame-dried glassware, thoroughly degas your solvents (e.g., by sparging with an inert gas or using freeze-pump-thaw cycles), and maintain a positive pressure of nitrogen or argon throughout the reaction.[2][5]
-
-
Protodebromination (Debromination): The replacement of the bromo group with a hydrogen atom can occur, especially with certain catalyst systems or if there are proton sources (like water) in the reaction mixture.[3][6]
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable and undergo replacement of the boronic acid group with a hydrogen atom, particularly in the presence of aqueous bases.[2][6]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki coupling reaction with this compound?
A1: For a challenging substrate like this, starting with a robust catalyst system is recommended. Below are suggested starting points for optimization.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) | Common Pd(0) and Pd(II) precursors that are effective in a wide range of Suzuki couplings.[2][3] |
| Ligand | SPhos or XPhos (2-6 mol%) | Bulky, electron-rich ligands that stabilize the catalyst, prevent deactivation by the pyridine nitrogen, and promote reductive elimination.[2][5] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that are often effective for challenging couplings.[3][5] |
| Solvent | Toluene, Dioxane, or THF | Aprotic polar solvents are commonly used.[3] Anhydrous conditions are generally preferred.[3][5] |
| Temperature | 80-120 °C | A higher temperature is often required for electron-deficient and sterically hindered substrates.[3] |
Q2: How do the nitro and trifluoromethyl groups affect the Suzuki coupling reaction?
A2: Both the nitro and trifluoromethyl groups are strong electron-withdrawing groups. This electronic property generally makes the oxidative addition step of the catalytic cycle more favorable.[6][7] However, the ortho-nitro group can also introduce significant steric hindrance, which can counteract this electronic benefit and make the approach of the palladium catalyst to the C-Br bond more difficult.
Q3: Is it better to use a boronic acid or a boronic ester with this substrate?
A3: While boronic acids are commonly used, they can be prone to protodeboronation, especially under basic conditions.[6] Boronic esters, such as pinacol esters, are generally more stable and can lead to higher yields in challenging coupling reactions by minimizing this side reaction.[4][8] If you are experiencing issues with boronic acid decomposition, switching to a corresponding boronic ester is a recommended strategy.
Q4: Can I run this reaction open to the air?
A4: It is strongly discouraged. The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen and can be readily oxidized and deactivated.[2][5] Furthermore, the presence of oxygen can promote the undesirable homocoupling of the boronic acid.[2][6] For reproducible and high-yielding results, it is imperative to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][5]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
Note: This is a generalized procedure and requires optimization for specific boronic acids/esters.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid/ester, the palladium catalyst, the ligand, and the base.[3]
-
Evacuate and backfill the flask with an inert gas three times to ensure the removal of all oxygen.[9][10]
-
Add the anhydrous, degassed solvent via syringe.[3]
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring for the specified time (typically 2-24 hours).[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or saturated aqueous NH₄Cl.[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For compounds like this compound, silica gel (60 Å, 230-400 mesh) is the most commonly used and recommended stationary phase due to its effectiveness in separating a wide range of organic compounds. If your compound shows instability or strong acidic interactions with silica gel, neutral alumina can be considered as an alternative.
Q2: How do I choose the right solvent system (eluent) for the separation?
A2: The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate, with the Rf value of the desired product typically falling between 0.2 and 0.4. A common starting point for substituted pyridines is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane. It is crucial to perform TLC analysis with various solvent ratios to determine the optimal mobile phase before running the column.
Q3: What are the potential impurities I might encounter?
A3: Potential impurities can arise from the synthetic route used. Common synthesis involves the nitration and bromination of a pyridine precursor.[1] Therefore, impurities may include:
-
Unreacted starting materials.
-
Positional isomers formed during the nitration or bromination steps.
-
Di-brominated or other over-reacted byproducts.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: If you suspect your compound is unstable on silica gel, you can try deactivating the silica by preparing a slurry with the eluent containing a small amount of a basic modifier, such as 0.1-1% triethylamine. Alternatively, switching to a more inert stationary phase like neutral alumina may resolve the issue.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Poor or No Separation | Inappropriate Solvent System: The polarity of the eluent may be too high (everything elutes quickly) or too low (nothing moves). | Optimize the mobile phase using TLC. Test various ratios of a non-polar and a polar solvent to achieve an Rf of 0.2-0.4 for the target compound. Consider using a gradient elution, starting with a low polarity and gradually increasing it. |
| Column Overloading: Too much crude sample was loaded onto the column. | Reduce the amount of sample loaded. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight. | |
| Poor Column Packing: The presence of air bubbles or channels in the stationary phase leads to uneven solvent flow. | Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles. Gently tap the column during packing to promote even settling. | |
| Compound Elutes Too Quickly (High Rf) | Mobile Phase is Too Polar: The eluent has a high affinity for the compound, moving it too quickly down the column. | Decrease the polarity of the mobile phase by reducing the proportion of the polar solvent (e.g., ethyl acetate). |
| Compound Does Not Elute (Low or Zero Rf) | Mobile Phase is Not Polar Enough: The eluent is not strong enough to displace the compound from the stationary phase. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent. |
| Compound Precipitation: The sample may have precipitated at the top of the column if it is not soluble in the mobile phase. | Ensure the crude sample is fully dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent before loading. Consider a dry loading technique. | |
| Peak Tailing | Strong Compound-Silica Interaction: The pyridine nitrogen can interact with acidic silanol groups on the silica surface. | Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the eluent to reduce these interactions. |
| Column Overloading: Excessive sample concentration can lead to tailing. | Load a more dilute sample or a smaller amount of the crude material. | |
| Cracked or Dry Column Bed | Solvent Level Dropped Below the Top of the Stationary Phase: This is a critical error that ruins the separation. | Always maintain the solvent level above the top of the silica gel. Add fresh eluent well before the column runs dry. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline. The solvent system should be optimized based on preliminary TLC analysis.
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexanes (or Petroleum Ether)
-
Ethyl Acetate
-
Chromatography Column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
2. TLC Analysis (Solvent System Optimization):
-
Prepare several developing chambers with different ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under a UV lamp.
-
The optimal solvent system is the one that gives a clear separation of the target compound from impurities, with an Rf value for the product between 0.2 and 0.4.
3. Column Preparation (Wet Packing):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar solvent system determined from your TLC analysis (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, draining the excess solvent until it is just above the silica bed.
-
Add a thin layer of sand on top of the packed silica to prevent disturbance.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution, collecting the eluent in fractions (e.g., 10-20 mL per tube).
-
If using gradient elution, gradually increase the polarity of the mobile phase as the separation progresses.
6. Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions that contain the pure this compound.
7. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₂BrF₃N₂O₂ |
| Molecular Weight | 270.99 g/mol [2] |
| CAS Number | 1214336-90-9[2] |
Table 2: Example of TLC Solvent System Screening Results
| Solvent System (Hexanes:Ethyl Acetate) | Rf of Product | Rf of Impurity 1 | Rf of Impurity 2 | Observations |
| 95:5 | 0.15 | 0.25 | 0.05 | Poor separation, low Rf. |
| 90:10 | 0.30 | 0.45 | 0.10 | Good separation. Suitable for column. |
| 80:20 | 0.55 | 0.65 | 0.25 | Rf too high, poor separation. |
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Synthesis of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Verify reaction completion using an appropriate analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before workup.
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Suboptimal Reaction Temperature: The nitration and bromination of pyridine rings are sensitive to temperature. For instance, nitration is often carried out at controlled low temperatures (e.g., 0–5°C) to prevent over-nitration and side reactions.[1]
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Moisture in the Reaction: The presence of water can lead to the hydrolysis of the desired bromo-product back to its hydroxy-pyridine precursor, or it can interfere with the activity of the brominating or nitrating agents. Ensure all glassware is dry and use anhydrous solvents.
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Substrate Purity: Impurities in the starting material, 2-Amino-5-(trifluoromethyl)pyridine or 2-Hydroxy-5-(trifluoromethyl)pyridine, can lead to the formation of undesired byproducts, consuming reagents and lowering the yield of the target molecule.
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Inefficient Purification: Product loss during workup and purification steps (e.g., extraction, crystallization, or chromatography) is a common cause of low isolated yields.
Q2: I am observing an unexpected peak in my NMR/LC-MS analysis. What could it be?
Unexpected peaks often indicate the presence of byproducts. Common byproducts in the synthesis of this compound can include:
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Isomeric Byproducts: The most common isomers are those where the nitro and bromo groups are at different positions on the pyridine ring. For example, 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine is a known compound that could potentially form as a regioisomeric byproduct depending on the synthetic route.[1][2]
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Over-brominated or Di-brominated Species: If the bromination conditions are too harsh (e.g., excess bromine, high temperature), a second bromine atom may be added to the pyridine ring.
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Unreacted Starting Material: The presence of the starting material indicates an incomplete reaction.
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Halogen Exchange Byproduct: If your synthesis involves a bromination step and there are chloride ion sources present (e.g., from reagents like phosphorus oxychloride used in the synthesis of a chloro-precursor), you might form 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine.[3][4]
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Hydrolyzed Byproduct: The presence of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine can occur if the bromo-product is exposed to water, especially under non-neutral pH conditions.
Q3: My product appears as a brown oil or solid, but I expected a different appearance. What does this indicate?
The appearance of a brown color can be due to the presence of residual reagents or byproducts. For instance, reactions involving bromine can sometimes leave behind colored impurities if not properly quenched and purified.[5] Similarly, nitration reactions can produce colored byproducts. Ensure that the washing steps during workup are sufficient to remove all acidic residues and unreacted reagents. If the color persists after initial purification, column chromatography may be necessary.
Experimental Protocols
A common synthetic approach involves the nitration of a 2-bromo-5-(trifluoromethyl)pyridine precursor. Below is a representative protocol derived from common organic synthesis practices.
Nitration of 2-Bromo-5-(trifluoromethyl)pyridine:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq).
-
Cooling: Cool the flask to 0°C in an ice-water bath.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
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Reaction: Stir the reaction mixture at 0-5°C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture over crushed ice.
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Workup: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Hypothetical Product Distribution Based on Reaction Conditions
| Entry | Reactant | Brominating Agent | Temperature (°C) | Desired Product Yield (%) | Isomeric Byproduct (%) | Other Byproducts (%) |
| 1 | 2-Amino-5-(trifluoromethyl)pyridine | NBS | 25 | 75 | 5 | 20 |
| 2 | 2-Amino-5-(trifluoromethyl)pyridine | Br₂/AcOH | 50 | 60 | 15 | 25 |
| 3 | 2-Hydroxy-5-(trifluoromethyl)pyridine | POBr₃ | 110 | 85 | <5 | 10 |
This table is illustrative and actual results may vary.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]
- 2. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | C6H2BrF3N2O2 | CID 53486350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | C6H2ClF3N2O2 | CID 4736950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
preventing debromination in reactions with 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides expert guidance on preventing debromination during chemical reactions with 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine. Unwanted debromination is a common side reaction that leads to reduced yields and the formation of difficult-to-separate byproducts. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is debromination a common side reaction when using this compound?
A1: The pyridine ring in this compound is highly electron-deficient due to the strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups.[1] This high reactivity makes the C2-Br bond susceptible to cleavage. In palladium-catalyzed cross-coupling reactions, this side reaction, often called hydrodebromination, is typically caused by the formation of palladium-hydride (Pd-H) species.[2] These Pd-H species can arise from the base, solvent, or impurities and compete with the main catalytic cycle to replace the bromine atom with hydrogen.[2][3]
Q2: I'm observing significant debromination in my Suzuki-Miyaura coupling. What is the first thing I should change in my experimental setup?
A2: The first parameters to investigate are the base and the temperature. Strong bases, particularly alkoxides like NaOtBu, can promote the formation of hydride species that lead to debromination.[2][4] Switching to a milder inorganic base such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is a highly effective first step.[2][3][5] Simultaneously, lowering the reaction temperature can often increase selectivity by disfavoring the debromination pathway, which may have a higher activation energy.[2][3][4]
Q3: How does the choice of catalyst and ligand affect debromination?
A3: The choice of the palladium catalyst and phosphine ligand is critical. Bulky, electron-rich phosphine ligands are known to promote the desired cross-coupling reaction over dehalogenation.[5] Ligands such as SPhos, XPhos, and RuPhos can accelerate the desired reductive elimination step over the competing debromination pathway and help stabilize the palladium catalyst.[3][4][5] Using modern, air-stable pre-catalysts (e.g., G2, G3, or G4 palladacycles) can also be beneficial, as they are often more efficient and allow for lower catalyst loading and milder reaction conditions.[4][6]
Q4: Can debromination occur in reactions other than palladium-catalyzed couplings?
A4: Yes. While most commonly discussed in the context of Pd-catalyzed reactions, debromination can also occur during other transformations. For instance, during lithiation or Grignard reagent formation at low temperatures, the resulting organometallic intermediates can be unstable.[3] If not immediately trapped by an electrophile, they can be quenched by trace protic impurities or even the solvent, leading to the debrominated product.[3] Therefore, ensuring strictly anhydrous conditions is crucial in these cases.
Q5: Are there specific analytical techniques to confirm and quantify debromination?
A5: The most common methods to confirm and quantify debromination are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the desired product from the debrominated byproduct and provide their relative abundance. Proton NMR (¹H NMR) spectroscopy is also highly effective; the disappearance of the characteristic signals for the bromo-substituted pyridine and the appearance of new signals for the unsubstituted pyridine ring can be used for confirmation and quantification by integrating the respective peaks.[4]
Troubleshooting Guides
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
If you observe a significant amount (>5%) of the debrominated byproduct, 3-nitro-5-(trifluoromethyl)pyridine, consult the following workflow and table.
Caption: A systematic workflow for troubleshooting debromination in Pd-catalyzed cross-coupling reactions.
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Base | Switch from strong bases (e.g., NaOtBu, NaOH) to weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][3] | Strong bases can promote the formation of palladium-hydride species, which are a primary cause of debromination.[2] Weaker bases are often effective for the coupling reaction while minimizing this side reaction.[3][5] |
| Suboptimal Catalyst/Ligand | Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or a modern pre-catalyst (e.g., a G3 or G4 palladacycle).[4][6] | Bulky ligands can accelerate the desired reductive elimination step, outcompeting the debromination pathway.[4] Modern pre-catalysts are often more stable and efficient, allowing for milder conditions.[4] |
| High Reaction Temperature | Lower the reaction temperature in 10 °C increments. Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for improvement.[3][4] | Debromination often has a higher activation energy than the desired coupling. Reducing the temperature can disproportionately slow the side reaction.[2][4] |
| Presence of Protic Impurities | Use anhydrous, degassed solvents and ensure all reagents are of high purity and dry. | Water, alcohols, or other protic impurities can serve as a hydride source for the formation of Pd-H species, leading to reductive dehalogenation.[3] |
| Inappropriate Solvent | Replace polar aprotic solvents like DMF with less coordinating solvents such as toluene, CPME, or 2-MeTHF.[4] | Solvents like DMF can decompose at high temperatures to generate species (e.g., dimethylamine) that can act as hydride donors, leading to debromination.[4] |
Experimental Protocols
The following are general starting protocols for common reactions with this compound, optimized to minimize debromination. Researchers should further optimize these conditions for their specific substrates.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol details a Suzuki-Miyaura coupling designed to suppress hydrodebromination.
References
- 1. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine, with a specific focus on its stability under acidic conditions.
Troubleshooting Guides
Issue: Degradation of this compound observed during an acidic reaction work-up.
This guide helps you identify the potential cause of degradation and suggests solutions to minimize product loss.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Hydrolysis of the Bromo Group | 1. Analyze the crude product mixture by LC-MS or GC-MS to identify any species with a mass corresponding to the replacement of the bromo group with a hydroxyl group. 2. Run a control experiment where the compound is stirred in the acidic medium used for work-up for the same duration and at the same temperature. | - Minimize the exposure time to the acidic aqueous solution. - Perform the work-up at a lower temperature (e.g., on an ice bath). - Consider using a milder acid or a buffered solution if the reaction chemistry allows. |
| Reduction of the Nitro Group | 1. Check for the presence of any reducing agents in your reaction mixture or work-up procedure. 2. Analyze for the formation of 2-Bromo-5-amino-3-(trifluoromethyl)pyridine. The nitro group can be reduced to an amino group by various reducing agents.[1][2] | - Ensure all reagents and solvents are free from reducing impurities. - If a reducing agent is part of the reaction, ensure it is fully quenched before acidic work-up. |
| Instability of the Trifluoromethyl Group | 1. While generally stable, strong acidic conditions combined with high temperatures could potentially lead to the hydrolysis of the trifluoromethyl group to a carboxylic acid. Analyze for the corresponding carboxylic acid derivative. | - Avoid prolonged heating in strong acidic solutions. - Use the minimum concentration of acid required for the desired transformation. |
| Ring Protonation and Subsequent Reactions | 1. Under acidic conditions, the pyridine nitrogen will be protonated, which can influence the reactivity of the substituents. This is a fundamental characteristic of pyridines in acidic media.[3][4] | - This is an inherent property of the molecule. If subsequent reactions are intended, the protonated form must be considered as the reactive species. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common acidic solutions (e.g., HCl, H₂SO₄, TFA)?
Q2: Are there any known incompatible acidic reagents with this compound?
A2: Caution should be exercised when using acidic conditions in the presence of reducing agents (e.g., certain metals, hydrides that are not fully quenched), as this could lead to the reduction of the nitro group.[1][2] Additionally, while the trifluoromethyl group is robust, prolonged heating in very strong, concentrated acids is generally not recommended for any fluorinated compound to avoid potential degradation.
Q3: How can I monitor the stability of this compound in my acidic reaction mixture?
A3: The most effective way to monitor the stability is by using chromatographic techniques. We recommend taking aliquots of your reaction mixture at different time points and analyzing them by:
-
High-Performance Liquid Chromatography (HPLC): Use a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient with a small amount of TFA or formic acid) to monitor the disappearance of the starting material and the appearance of any new peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can provide information on the presence of degradation products.
-
Thin Layer Chromatography (TLC): For a quick qualitative assessment of the reaction progress.
Q4: What are the potential degradation products I should look for under acidic conditions?
A4: Based on the structure, the most likely degradation products would be:
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2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine: Resulting from the hydrolysis of the bromo group.
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2-Bromo-5-amino-3-(trifluoromethyl)pyridine: If any reducing conditions are present.
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5-Bromo-3-(trifluoromethyl)pyridin-2-amine: A potential synonym for the amino derivative.
Experimental Protocols
Protocol 1: General Procedure for Assessing Acidic Stability
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile, dioxane) at a known concentration (e.g., 1 mg/mL).
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Incubation: In separate vials, add a known volume of the stock solution to the acidic solution of interest (e.g., 1M HCl, 1M H₂SO₄, 50% TFA in water). Ensure the final concentration is suitable for your analytical method.
-
Time Points: Incubate the vials at the desired temperature (e.g., room temperature, 50 °C). At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
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Quenching and Analysis: Neutralize the aliquot with a suitable base (e.g., saturated NaHCO₃ solution) and extract the compound with an organic solvent (e.g., ethyl acetate, dichloromethane). Analyze the organic extract by HPLC or GC-MS to determine the percentage of the remaining starting material.
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Data Presentation: Record the percentage of the parent compound remaining at each time point and present the data in a table.
Table for Reporting Stability Data
| Acidic Condition | Temperature (°C) | Time (hours) | Parent Compound Remaining (%) | Major Degradant(s) Observed |
| 1M HCl | 25 | 0 | 100 | - |
| 1M HCl | 25 | 1 | ||
| 1M HCl | 25 | 4 | ||
| 1M HCl | 25 | 24 | ||
| 1M H₂SO₄ | 50 | 0 | 100 | - |
| 1M H₂SO₄ | 50 | 1 | ||
| 1M H₂SO₄ | 50 | 4 | ||
| 1M H₂SO₄ | 50 | 24 |
Visualizations
Caption: Troubleshooting workflow for acidic stability.
References
- 1. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Thermal Landscape of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine Synthesis: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperature during the synthesis and handling of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine. Precise temperature control is paramount to ensure reaction safety, maximize yield, and minimize the formation of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the critical temperature-sensitive steps in the synthesis of this compound?
A1: The most critical temperature-controlled step is typically the nitration of the pyridine ring, for instance, using a mixture of nitric acid and sulfuric acid. This reaction is highly exothermic, and poor temperature control can lead to the formation of dinitro byproducts. A recommended temperature range for this step is 0–5°C.[1] Subsequent bromination and nucleophilic aromatic substitution reactions also require careful temperature management to control reaction rates and prevent side reactions.
Q2: What are the potential consequences of inadequate temperature control?
A2: Failure to control the reaction temperature can lead to several undesirable outcomes, including:
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Runaway Reactions: The nitration step, in particular, can become uncontrollable if the temperature is not maintained, posing a significant safety hazard.
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Formation of Impurities: Elevated temperatures can promote the formation of side products, such as dinitro derivatives during nitration, which can be difficult to separate from the desired product.[1]
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Reduced Yield: Side reactions and product degradation at higher temperatures will inevitably lead to a lower yield of this compound.
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Reagent Decomposition: Some reagents used in the synthesis may be thermally unstable.
Q3: How can I effectively monitor and control the reaction temperature?
A3: A robust setup for temperature monitoring and control is essential. This includes:
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A reaction vessel equipped with a reliable thermometer or temperature probe placed directly in the reaction mixture.
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An efficient cooling system, such as an ice bath, cryostat, or cooling mantle, to dissipate the heat generated during exothermic events.
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For larger-scale reactions, a jacketed reactor with a circulating coolant provides the most precise temperature control.
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Slow, dropwise addition of reagents, particularly the nitrating agent, is crucial for managing the rate of heat generation.
Q4: Are there any specific temperature considerations during the work-up and purification stages?
A4: Yes, temperature control can also be important during the work-up. For example, quenching the reaction mixture with water or ice should be done cautiously, as this can also be an exothermic process. During purification by distillation, applying excessive heat can lead to the decomposition of the product. It is advisable to perform distillation under reduced pressure to lower the boiling point.
Troubleshooting Guide: Temperature-Related Issues
This guide addresses common problems encountered during the synthesis of this compound that are related to reaction temperature.
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction temperature rapidly increases and becomes difficult to control (Runaway Reaction) | - Addition of reagent (e.g., nitrating agent) is too fast.- Inadequate cooling capacity.- Insufficient stirring leading to localized "hot spots". | - Immediately stop the addition of reagents.- Increase the efficiency of the cooling bath (add more ice/dry ice).- Ensure vigorous stirring to improve heat transfer.- If necessary, add a pre-chilled, inert solvent to dilute the reaction mixture. |
| Low yield of the desired product | - Reaction temperature was too high, leading to side reactions or product degradation.- Reaction temperature was too low, resulting in an incomplete reaction. | - Review the experimental protocol for the recommended temperature range.- Optimize the reaction temperature by running small-scale trials at slightly different temperatures.- Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time at a given temperature. |
| Presence of significant impurities (e.g., dinitro compounds) | - The temperature during the nitration step exceeded the optimal range (e.g., > 5°C). | - Strictly maintain the nitration temperature at 0–5°C using an efficient cooling bath.[1]- Ensure slow, dropwise addition of the nitrating mixture.- Consider using a microreactor system for improved heat transfer and temperature control.[1] |
| Product decomposition during purification | - Excessive temperature during distillation or other purification methods. | - Purify via vacuum distillation to reduce the boiling point.- Consider alternative purification methods that do not require high temperatures, such as column chromatography. |
Experimental Protocols
Protocol 1: Nitration of a 3-(Trifluoromethyl)pyridine Derivative (Illustrative)
This protocol outlines the critical temperature control required during the nitration step.
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Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool a solution of the 3-(trifluoromethyl)pyridine derivative in concentrated sulfuric acid to 0°C using an ice-salt bath.
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Reagent Addition: Slowly add a pre-cooled (0°C) mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel. Maintain the internal reaction temperature between 0°C and 5°C throughout the addition.[1]
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Reaction: After the addition is complete, continue stirring the reaction mixture at 0–5°C for the specified time, monitoring the reaction progress by TLC or GC.
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Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Ensure the temperature of the quenching mixture does not rise excessively.
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Work-up: Proceed with the standard extraction and purification procedures.
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting temperature-related issues during the synthesis.
Caption: A flowchart for troubleshooting common temperature-related problems.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with Hindered Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with sterically hindered pyridines.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with hindered pyridines, particularly 2-substituted or 2,6-disubstituted pyridines, so challenging?
A1: Several factors contribute to the difficulty of these reactions:
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Steric Hindrance: Bulky substituents near the coupling site physically obstruct the approach of the catalyst and the coupling partner, slowing down key steps like oxidative addition and reductive elimination.
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Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.[1][2] This is especially problematic with 2-substituted pyridines.
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Low Reactivity of Pyridyl Halides: The C-Cl bond in chloropyridines is stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step more difficult.[1][3]
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Instability of Pyridylboronic Acids: Pyridylboronic acids, especially 2-pyridylboronic acids, are prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][4][5][6][7]
Q2: What general type of catalyst system is recommended for coupling with hindered pyridines?
A2: Highly active catalyst systems are generally required.[1] The most effective systems often feature:
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Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common choices.[8]
-
Bulky, Electron-Rich Ligands: These are crucial for promoting the challenging oxidative addition step and stabilizing the catalyst.[3]
-
Buchwald Ligands: Dialkylbiaryl phosphines like SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides.[3][8]
-
N-Heterocyclic Carbenes (NHCs): These are also powerful alternatives to phosphine ligands.[3][9]
-
Sterically Hindered Ferrocenyl Dialkylphosphines: These have shown to be general and highly active for both C-C and C-N bond formation.[10]
-
Q3: Are there alternatives to palladium catalysts for these challenging couplings?
A3: Yes, nickel-based catalysts are a promising alternative.[11][12] Nickel catalysts can be more cost-effective and have shown efficacy in coupling challenging substrates, including heteroaryl chlorides with aryl bromides.[12][13] They can operate through different mechanistic pathways, sometimes involving radical intermediates, which can be advantageous for hindered systems.[14]
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
Issue: Low to no yield when coupling a hindered chloropyridine.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Switch to a more active ligand system such as Buchwald ligands (SPhos, XPhos) or NHC ligands.[3] Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). | Standard catalysts like Pd(PPh₃)₄ may not be active enough to cleave the strong C-Cl bond.[3] Bulky, electron-rich ligands promote the formation of the active monoligated Pd(0) species.[3] |
| Ineffective Base | Screen strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][3] | A strong base is necessary to activate the boronic acid for the transmetalation step.[1][3] |
| Protodeboronation of Pyridylboronic Acid | Use anhydrous solvents and reagents.[15] Switch to more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1][15] Use weaker bases like KF.[15] | Water and strong bases can promote the cleavage of the C-B bond.[1][15] Boronic esters and trifluoroborate salts are more resistant to this side reaction.[15] |
| Insufficient Reaction Temperature | Increase the temperature to 80-120 °C. Consider using microwave irradiation.[3] | Higher temperatures can overcome the activation energy for the oxidative addition of the C-Cl bond.[1] |
| Oxygen Sensitivity | Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen).[1][3] | The active Pd(0) catalyst is sensitive to oxidation, which leads to deactivation.[3] |
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yields | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 80-110 | Good to Excellent | A robust system for many hindered pyridines.[8] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/Water | 100 | Good to Excellent | Another highly effective Buchwald ligand system.[3][8] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane | Reflux | Variable | May be insufficient for chloropyridines.[3][16] |
| Pd/IPr | - | K₃PO₄ | THF | Room Temp | Good | NHC-based system effective for some dichloropyridines.[9] |
Guide 2: Buchwald-Hartwig Amination
Issue: Low conversion in the amination of a hindered pyridyl halide.
| Potential Cause | Troubleshooting Step | Rationale |
| Steric Hindrance | Use a more sterically demanding ligand like BrettPhos.[17] | Highly hindered ligands can facilitate the coupling of bulky amines and aryl halides.[17] |
| Catalyst Inhibition | Employ a pre-formed catalyst or a one-component catalyst system like [(CyPF-tBu)PdCl₂].[18] | This can lead to more consistent and higher activity. |
| Base Incompatibility | Screen different bases such as NaOtBu, LiHMDS, or K₃PO₄. | The choice of base is critical and substrate-dependent. Strong, non-nucleophilic bases are generally preferred. |
| Low Reactivity of Amine | For primary amines, consider using an ammonia equivalent if direct amination is unsuccessful.[18] | Some primary amines can be challenging substrates. |
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yields | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | High | A robust system for a wide range of amines.[8] |
| Pd(OAc)₂ | BrettPhos | K₃PO₄ | Dioxane | 100 | Good to Excellent | Particularly effective for hindered primary amines.[17] |
| [(CyPF-tBu)PdCl₂] | - | NaOtBu | THF | 80 | High | An air-stable, one-component catalyst.[18] |
Guide 3: Negishi Coupling
Issue: Poor yields in the coupling of a hindered pyridyl halide with an organozinc reagent.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst System Not Active Enough | Use a catalyst system with a highly active ligand, such as SPhos.[19] | A very active catalyst is needed to couple sterically hindered partners. |
| Instability of Organozinc Reagent | Prepare the organozinc reagent in situ and use it immediately. Ensure strictly anhydrous and anaerobic conditions.[11] | Organozinc reagents are sensitive to moisture and air.[11] |
| β-Hydride Elimination | For secondary alkylzinc reagents, use a highly hindered NHC ligand like IPent to minimize this side reaction.[20] | This side reaction can lead to isomeric byproducts. |
| Catalyst Precursor | Ligand | Solvent | Temperature (°C) | Typical Yields | Notes |
| Pd[P(t-Bu)₃]₂ | - | THF/NMP | 100 | Good to Excellent | Effective for hindered biaryl synthesis.[19] |
| Pd₂(dba)₃ | SPhos | THF | Room Temp - 60 | Good to Excellent | Highly active system for a broad range of substrates.[19][21] |
| Pd-PEPPSI-IPent | - | THF | 60 | Good | Reduces β-hydride elimination with secondary alkylzincs.[20] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Hindered Chloropyridine
-
Reaction Setup: To an oven-dried Schlenk flask, add the hindered chloropyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[8]
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water, 10:1 v/v).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[1] Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Visualizations
Catalytic Cycles & Workflows
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
Caption: A general troubleshooting workflow for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions | UCI Department of Chemistry [chem.uci.edu]
- 13. asset.library.wisc.edu [asset.library.wisc.edu]
- 14. Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
troubleshooting low conversion in 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine reactions
Welcome to the technical support center for 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during reactions with this versatile reagent.
Troubleshooting Guide
This guide addresses specific problems that can arise during the use of this compound in various chemical transformations.
Question 1: I'm experiencing very low conversion in my reaction with a significant amount of starting material remaining. What are the primary factors I should investigate?
Answer:
Low conversion is a common challenge that can stem from several sources. The powerful electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups make the pyridine ring of this compound highly electron-deficient.[1] This electronic nature dictates its reactivity and can lead to specific challenges. Here are the key areas to investigate:
-
Inadequate Reaction Conditions: The reaction may require more forcing conditions (higher temperature, longer reaction time) than similar reactions with less electron-deficient substrates. However, be aware that excessive heat can also lead to degradation and side product formation.[2]
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Reagent and Solvent Quality: Ensure all reagents are of high purity and have not degraded. Solvents must be anhydrous and deoxygenated, especially for cross-coupling reactions, as water and oxygen can deactivate the catalyst and promote side reactions.[2][3][4]
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Catalyst and Ligand Issues (for Cross-Coupling): In reactions like Suzuki-Miyaura coupling, the pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation.[4] The choice of catalyst and ligand is critical to prevent this and to facilitate the key steps of the catalytic cycle.
-
Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction.[4] Consider a different solvent system if you observe poor solubility.
Below is a workflow to systematically troubleshoot low conversion issues.
Question 2: My Suzuki-Miyaura coupling reaction is failing. What specific parameters should I optimize for this substrate?
Answer:
Suzuki-Miyaura coupling with electron-deficient heteroaryl halides like this compound can be challenging. Key issues include catalyst deactivation and slow transmetalation. Here’s how to troubleshoot:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The pyridine nitrogen can bind to the palladium, inhibiting the reaction.[4] Use bulky, electron-rich phosphine ligands which can shield the palladium center and promote the desired catalytic cycle.[4] Consider catalyst systems known to be effective for heteroaryl couplings.
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Base Selection: The choice of base is critical. It influences both the transmetalation step and the stability of the boronic acid partner. An inappropriate base can lead to protodeboronation (replacement of the boronic acid group with hydrogen).[4] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃ for challenging couplings.
-
Solvent System: Ensure your solvent effectively dissolves all reactants. Aprotic polar solvents like dioxane, THF, or DMF are commonly used. Sometimes a mixture, such as Toluene/H₂O, is required, especially with inorganic bases.[4]
-
Minimizing Side Reactions:
-
Debromination: The bromo group is replaced by hydrogen. This can indicate issues with the catalyst system or the presence of trace water. Ensure strictly anhydrous conditions.
-
Homocoupling: The boronic acid couples with itself. This is often caused by the presence of oxygen.[4] Thoroughly degas your solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen) and maintain an inert atmosphere.[4]
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%) | Common and effective precatalysts.[3][4] |
| Ligand | Buchwald-type ligands (e.g., SPhos, XPhos) (2-6 mol%) | Bulky, electron-rich ligands stabilize the catalyst and promote reductive elimination.[4][5] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong bases that are effective for less reactive substrates.[4] |
| Solvent | Dioxane, Toluene, or THF/H₂O | Good solubility for reactants and compatible with common bases.[4] |
| Temperature | 80-120 °C | Higher temperatures are often needed for electron-deficient substrates.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and boronic acid homocoupling.[4] |
Question 3: My Nucleophilic Aromatic Substitution (SNAr) reaction has a low yield. How can I improve it?
Answer:
The highly electron-deficient nature of the pyridine ring in this compound makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).[1] The nitro and trifluoromethyl groups strongly activate the ring for nucleophilic attack. Low conversion in this context usually points to issues with the nucleophile, leaving group, or reaction conditions.
-
Nucleophile Strength: The reaction rate is highly dependent on the strength and concentration of the nucleophile. Weaker nucleophiles (e.g., neutral amines, alcohols) will require more forcing conditions (higher temperature, longer time, or the use of a strong base) than stronger, anionic nucleophiles (e.g., alkoxides, thiolates).
-
Base: For neutral nucleophiles like amines or alcohols, a non-nucleophilic base is often required to deprotonate the nucleophile or to scavenge the HBr formed during the reaction. Common choices include K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Solvent: A polar aprotic solvent such as DMF, DMSO, or NMP is typically preferred as it can solvate the cation of the nucleophilic salt and leave the anion more reactive.
-
Temperature: SNAr reactions can be slow at room temperature and often require heating. Monitor the reaction for potential decomposition of starting materials or products at elevated temperatures.
References
- 1. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Involving 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine. The following information is designed to address specific issues that may be encountered during the workup procedure of chemical reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for reactions involving this compound?
A general workup procedure for reactions involving this compound typically involves quenching the reaction, extracting the product, washing the organic layer, and finally, purifying the product. The specific conditions may vary depending on the reaction type (e.g., nucleophilic aromatic substitution, cross-coupling reactions). A common approach, adapted from procedures for similar compounds, is outlined below.[1]
Q2: What are the common side reactions to be aware of?
The presence of the nitro group and the bromine atom offers pathways for potential side reactions. The nitro group can be reduced to an amino group, and the bromine atom can be susceptible to nucleophilic substitution.[2] The highly electron-deficient nature of the pyridine ring, due to the nitro and trifluoromethyl groups, makes it prone to nucleophilic attack.[2]
Q3: How does the trifluoromethyl group affect the workup procedure?
The trifluoromethyl group is a strong electron-withdrawing group that increases the lipophilicity of the molecule.[2][3] This enhanced lipophilicity can facilitate the dissolution of the compound and its derivatives in organic solvents, which is beneficial for extraction.[2] However, it might also lead to issues with compounds being "too soluble" in non-polar solvents, making precipitation or crystallization more challenging.
Q4: What are the safety considerations when working with this compound?
Users should handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS to ensure completion before starting the workup. |
| Product is water-soluble and lost during the aqueous wash. | If the product is expected to have some water solubility, minimize the number of aqueous washes or use brine to wash the organic layer. | |
| Product degradation during workup. | If the product is sensitive to acid or base, ensure that the quenching and washing steps are performed with neutral or appropriately buffered solutions. | |
| Presence of Impurities in the Final Product | Unreacted starting material. | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| Formation of side products (e.g., reduction of the nitro group). | Use milder reaction conditions or more selective reagents. The nitro group can be reduced by certain reducing agents that may be present or formed in the reaction.[2] | |
| Contamination from the solvent or reagents. | Use high-purity solvents and reagents. | |
| Difficulty with Phase Separation During Extraction | Formation of an emulsion. | Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Product Oiling Out Instead of Crystallizing | The product has a low melting point or is impure. | Try to purify the oil using column chromatography. If the product is clean, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise to induce crystallization. Seeding with a small crystal of the pure product can also help. |
| Unexpected Color in the Organic Layer | Presence of colored byproducts or impurities. | Activated carbon treatment of the organic solution can sometimes remove colored impurities. However, a test on a small scale is recommended to ensure the product is not adsorbed. |
Experimental Protocols
General Workup Procedure
This protocol is a general guideline and may need to be adapted based on the specific reaction.
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature or in an ice bath.[1] Slowly and carefully add ice or cold water to quench the reaction.[1] Be cautious, as this step can be exothermic.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane, multiple times.[1] The trifluoromethyl group generally enhances solubility in organic solvents.[2]
-
Washing: Combine the organic layers and wash them sequentially with:
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.
Visualizations
Caption: General experimental workflow for the workup of reactions involving this compound.
Caption: Troubleshooting decision tree for common workup issues.
References
side reactions of the nitro group in 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions regarding the chemistry of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine, with a specific focus on the side reactions involving the nitro group. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the nitro group on this compound during synthesis?
The most prevalent side reaction is the reduction of the nitro group. Due to the electron-deficient nature of the pyridine ring, the nitro group is susceptible to reduction under various conditions, especially during nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.[1] The reduction can lead to several different products depending on the reagents and reaction conditions used.
Q2: I am attempting a nucleophilic substitution of the bromine atom, but I am observing significant reduction of the nitro group. How can I prevent this?
This is a common issue. The formation of the corresponding 3-amino derivative arises because certain nucleophiles (like thiols) or reagents (like phosphine ligands in cross-coupling) can act as reducing agents. Additionally, catalytic hydrogenation conditions used for other transformations can readily reduce the nitro group.[2]
To minimize or prevent this side reaction, consider the following:
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Choice of Nucleophile/Reagents: Select reagents that are less likely to have reducing properties.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired substitution to proceed at a reasonable rate.
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Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions that may be initiated by oxygen.
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Alternative Catalytic Systems: In cross-coupling reactions, screen different catalysts and ligands. Some systems are more prone to inducing nitro group reduction than others.
Q3: Is it possible to selectively reduce the nitro group to a 3-amino group without affecting the 2-bromo substituent?
Yes, selective reduction of the nitro group is a common and useful transformation. The carbon-bromine bond is generally stable to many reducing agents that are effective for nitro group reduction.
Common methods for this selective reduction include:
-
Metal/Acid Systems: Tin(II) chloride (SnCl₂) in an acidic medium like ethanol or HCl is a classic and effective method.[1] Iron (Fe) or Zinc (Zn) powder in acetic acid or with ammonium chloride are also widely used and are often milder.[2]
-
Catalytic Hydrogenation: Hydrogen gas with a catalyst like Palladium on carbon (Pd/C) can be used.[1][2] However, care must be taken as prolonged reaction times or harsh conditions can sometimes lead to dehalogenation. Using catalysts like Raney Nickel may be preferred if dehalogenation is a concern.[2]
-
Transfer Hydrogenation: Using a hydrogen source like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) can be a milder alternative to using hydrogen gas directly.
Q4: What are the potential intermediates in the reduction of the nitro group, and can they be isolated?
The reduction of an aromatic nitro group proceeds through several intermediates. While often transient, it is sometimes possible to isolate them by carefully choosing the reducing agent and conditions. The typical reduction pathway is:
**Nitro (NO₂) → Nitroso (NO) → Hydroxylamine (NHOH) → Amine (NH₂) **
For example, using specific reagents like Raney nickel with hydrazine at low temperatures may allow for the isolation of the N-hydroxylamine derivative.[3][4]
Q5: Can the nitro group itself be displaced by a nucleophile in an SNAr reaction?
While the bromine atom at the 2-position is an excellent leaving group, the displacement of a nitro group in nucleophilic aromatic substitution is also possible, though generally more difficult. The pyridine ring is strongly activated towards nucleophilic attack by both the nitro and trifluoromethyl groups.[1][5] However, given that bromide is a better leaving group than nitrite, displacement of the bromine is the overwhelmingly favored pathway under standard SNAr conditions. Displacement of the nitro group would require very harsh conditions and a highly activated system.
Troubleshooting Guide: Nitro Group Side Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unwanted reduction of the nitro group to an amine during an SNAr reaction. | The nucleophile (e.g., a thiol) or other reagents possess reducing capabilities. High reaction temperatures. Presence of catalytic metal impurities. | Select a non-reducing nucleophile if possible. Lower the reaction temperature. Ensure all glassware and reagents are free from metal contaminants. Run the reaction under a strict inert atmosphere. |
| Formation of multiple reduction byproducts (e.g., hydroxylamine, azo compounds). | The reducing agent is too harsh or non-selective. Reaction conditions (temperature, pH, stoichiometry) are not properly controlled. | Use a milder, more selective reducing agent (e.g., SnCl₂, Fe/NH₄Cl).[2] Maintain strict control over the reaction temperature and reagent stoichiometry. Monitor the reaction closely by TLC or LC-MS to stop it upon completion. |
| Debromination observed during catalytic hydrogenation of the nitro group. | The catalyst is too active (e.g., high-loading Pd/C). The reaction is run for too long or under high hydrogen pressure. | Use a less active catalyst (e.g., Raney Nickel) or a catalyst poison.[2] Reduce the hydrogen pressure and/or reaction time. Monitor the reaction progress carefully to prevent over-reduction. |
| Low or no reactivity in the desired transformation, with starting material recovered. | The activating effect of the nitro group is insufficient for the chosen reaction conditions. Steric hindrance from the adjacent trifluoromethyl group. | Increase the reaction temperature. Use a stronger nucleophile or a more active catalyst. Consider a different synthetic route if steric hindrance is prohibitive. |
Quantitative Data on Selective Nitro Group Reduction
The following table summarizes common conditions for the selective reduction of aromatic nitro groups to amines, which are applicable to this compound. Yields are representative for similar substrates.
| Reagent System | Typical Solvent | Product | Reported Yield Range (%) | Key Considerations |
| H₂, Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate | 3-Amino-2-bromo-5-(trifluoromethyl)pyridine | 85-95 | Risk of debromination with prolonged reaction.[2] |
| Iron (Fe), NH₄Cl | Ethanol / Water | 3-Amino-2-bromo-5-(trifluoromethyl)pyridine | 80-90 | Mild, cost-effective, and generally avoids dehalogenation. |
| Tin(II) Chloride (SnCl₂·2H₂O) | Ethanol, Concentrated HCl | 3-Amino-2-bromo-5-(trifluoromethyl)pyridine | 85-95 | Reliable and high-yielding; requires aqueous workup to remove tin salts.[1] |
| Sodium Sulfide (Na₂S) | Methanol / Water | 3-Amino-2-bromo-5-(trifluoromethyl)pyridine | 70-85 | Can be useful for selective reduction in the presence of other reducible groups.[2] |
Experimental Protocols
Protocol: Selective Reduction of the Nitro Group using Tin(II) Chloride
This protocol describes the conversion of this compound to 3-Amino-2-bromo-5-(trifluoromethyl)pyridine.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add ethanol (10-20 mL per gram of starting material) to the flask. To this suspension, add Tin(II) chloride dihydrate (4.0-5.0 eq) in portions.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Quenching: After the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Workup: Slowly and carefully pour the reaction mixture into a beaker containing ice. Basify the mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is ~8-9. Caution: This is an exothermic process and may involve gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3-Amino-2-bromo-5-(trifluoromethyl)pyridine.
Visualizations
Caption: Intended SNAr pathway versus the common nitro group reduction side reaction.
Caption: Troubleshooting workflow for unexpected nitro group reduction.
Caption: Stepwise reduction pathway of a nitro group to an amine.
References
- 1. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
improving regioselectivity in the synthesis of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of the synthesis of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound with high regioselectivity?
A1: The main challenge lies in controlling the position of the nitro group during electrophilic aromatic substitution. Direct nitration of 2-Bromo-5-(trifluoromethyl)pyridine often leads to a mixture of isomers, with the major product typically being the undesired 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine. This is due to the directing effects of the bromine (ortho-, para-directing) and the trifluoromethyl group (meta-directing).
Q2: What is the recommended synthetic strategy to achieve high regioselectivity for the desired 3-nitro isomer?
A2: A multi-step synthetic approach is recommended. This strategy involves starting with a pre-functionalized pyridine ring to control the position of the substituents. The most reliable route involves the nitration of a 2-hydroxypyridine precursor followed by the conversion of the hydroxyl group to a bromine.
Q3: Can I use a Sandmeyer reaction to introduce the nitro group?
A3: While theoretically possible, the Sandmeyer reaction (diazotization of an amino group followed by substitution) to introduce a nitro group is not a standard or high-yielding transformation. A more conventional Sandmeyer reaction could be employed to introduce the bromo group if a suitable amino-nitropyridine precursor is available. However, the multi-step approach starting from a hydroxypyridine is generally more established for this specific target.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Nitration reactions using mixtures of nitric and sulfuric acid are highly exothermic and require careful temperature control to prevent runaway reactions and over-nitration.[1] All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn. Reagents like phosphorus oxychloride and phosphorus tribromide are corrosive and moisture-sensitive and should be handled with care.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired this compound | - Incorrect synthetic route (e.g., direct nitration of 2-Bromo-5-(trifluoromethyl)pyridine).- Suboptimal reaction conditions (temperature, reaction time, reagent stoichiometry).- Incomplete conversion of intermediates. | - Switch to the recommended multi-step synthesis starting from 2-hydroxy-5-(trifluoromethyl)pyridine.- Carefully control the reaction temperature, especially during nitration.- Monitor the reaction progress using techniques like TLC or GC-MS to ensure complete conversion before workup. |
| Formation of the undesired 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine isomer | - Direct nitration of 2-Bromo-5-(trifluoromethyl)pyridine. The directing effects of the substituents favor nitration at the 5-position. | - Avoid direct nitration. Utilize the multi-step synthesis where the regiochemistry is controlled by the initial placement of a hydroxyl group. |
| Difficulty in separating the 3-nitro and 5-nitro isomers | - The isomers have very similar physical properties, making separation by standard crystallization or chromatography challenging. | - Optimize the regioselectivity of the synthesis to minimize the formation of the undesired isomer.- Employ high-performance liquid chromatography (HPLC) for analytical and preparative separation if necessary. |
| Incomplete bromination of the 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine intermediate | - Insufficient amount of brominating agent.- Low reaction temperature or short reaction time.- Deactivation of the brominating agent by moisture. | - Use a slight excess of the brominating agent (e.g., POBr₃ or PBr₃).- Increase the reaction temperature and/or extend the reaction time, monitoring by TLC.- Ensure all glassware is dry and use anhydrous solvents. |
Data Presentation
Table 1: Comparison of Synthetic Routes for Halogenated Nitropyridines
| Route | Starting Material | Key Steps | Reported Yield | Regioselectivity | Reference |
| Recommended Multi-Step | 2-Hydroxy-5-(trifluoromethyl)pyridine | 1. Nitration2. Bromination | High (estimated) | High for 3-nitro isomer | Conceptual, based on known directing effects and analogous reactions |
| Direct Nitration (Isomer Formation) | 2-Bromo-5-(trifluoromethyl)pyridine | Nitration | - | Predominantly 5-nitro isomer | [2] |
| Analogue Synthesis (Chlorination) | 3-nitro-5-trifluoromethyl-pyridin-2-ol | Chlorination with POCl₃ | 92% | N/A | [3] |
| Analogue Synthesis (Chlorination) | 2-hydroxy-3-nitro-5-trifluoromethylpyridine | Chlorination with POCl₃ | 88% | N/A | [3] |
| Analogue Synthesis (Bromination) | 2-hydroxy-3-nitro-5-fluoropyridine | Bromination with POBr₃ | 77% | N/A | [4] |
Experimental Protocols
Protocol 1: Proposed Regioselective Synthesis of this compound
Step 1: Nitration of 2-Hydroxy-5-(trifluoromethyl)pyridine to 3-Nitro-5-(trifluoromethyl)pyridin-2-ol
This protocol is adapted from the nitration of a similar substrate and is proposed to favor the desired 3-nitro isomer due to the directing effects of the hydroxyl (ortho, para-directing) and trifluoromethyl (meta-directing) groups.
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 2-hydroxy-5-(trifluoromethyl)pyridine in concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-nitro-5-(trifluoromethyl)pyridin-2-ol.
Step 2: Bromination of 3-Nitro-5-(trifluoromethyl)pyridin-2-ol
This protocol is adapted from the bromination of a similar nitropyridin-2-ol.
-
In a round-bottom flask equipped with a reflux condenser, combine 3-nitro-5-(trifluoromethyl)pyridin-2-ol and phosphorus oxybromide (POBr₃). A catalytic amount of DMF can be added.
-
Heat the reaction mixture to reflux (e.g., 110 °C) for several hours. Monitor the reaction for the consumption of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding crushed ice. This step should be performed in a fume hood as it may release HBr gas.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
Recommended Synthetic Pathway
Caption: Recommended multi-step synthesis for improved regioselectivity.
Problematic Direct Nitration Pathway
Caption: Direct nitration leading to the undesired 5-nitro isomer.
References
handling and storage recommendations for 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
This guide provides detailed handling, storage, and troubleshooting recommendations for researchers, scientists, and drug development professionals working with 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine (CAS No. 1214336-90-9).
Frequently Asked Questions (FAQs)
Q1: What is the recommended personal protective equipment (PPE) when handling this compound?
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation. Always work in a well-ventilated area, preferably a chemical fume hood.[1][2]
Recommended PPE includes:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat or chemical-resistant apron is necessary. For larger quantities or in case of a spill, a full chemical suit may be required.
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, use a NIOSH-approved respirator with an appropriate cartridge.
Q2: How should I properly store this compound?
Proper storage is essential to maintain the stability and integrity of the compound and to ensure laboratory safety.
-
Temperature: Store the compound at 4°C.[3]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids.
Q3: What should I do in case of an accidental spill?
In the event of a spill, follow these procedures immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Containment: For solid spills, prevent the formation of dust.[2] Carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Personal Protection: Wear full PPE, including respiratory protection, during the cleanup process.
Q4: What are the first aid measures in case of exposure?
In case of accidental exposure, immediate medical attention is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
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Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has changed color or appearance. | Improper storage (e.g., exposure to light, air, or moisture). | Do not use the compound. Dispose of it according to your institution's hazardous waste disposal guidelines. Review storage procedures to prevent future degradation. |
| Inconsistent experimental results. | Contamination of the compound or improper handling. | Ensure you are using clean, dry glassware. Always handle the compound in a controlled environment (e.g., fume hood) to prevent contamination. Verify the purity of the compound if possible. |
| Difficulty dissolving the compound. | Use of an inappropriate solvent. | The compound is generally soluble in organic solvents.[4] Consult literature for the most appropriate solvent for your specific application. Gentle heating or sonication may aid dissolution, but be mindful of the compound's stability. |
Quantitative Data
| Property | Value | Source |
| CAS Number | 1214336-90-9 | ChemScene[3] |
| Molecular Formula | C₆H₂BrF₃N₂O₂ | ChemScene[3] |
| Molecular Weight | 270.99 g/mol | ChemScene[3] |
| Storage Temperature | 4°C | ChemScene[3] |
| Purity | ≥98% | ChemScene[3] |
Experimental Workflow
Caption: Logical workflow for the safe handling of this compound.
References
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the NMR Data of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine and Its Analogs
The following sections present a detailed comparison of available ¹H and ¹³C NMR spectral data for key structural analogs, a comprehensive experimental protocol for acquiring such data, and a logical workflow for the comparative analysis of these compounds.
Comparative NMR Data Analysis
The table below summarizes the available ¹H and ¹³C NMR data for analogs of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine. The comparison includes the chloro-analog, 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine, and an isomeric bromo-compound, 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine. This data provides critical insights into the influence of substituent placement on the chemical shifts and coupling constants of the pyridine ring protons and carbons.
| Compound | CAS Number | Solvent | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | 72587-15-6 | CDCl₃ | ¹H | 8.85 | d | 1.9 | H-6 |
| 8.34 | d | 1.9 | H-4 | ||||
| ¹³C | 150.1 (q) | q | 4.4 | C-5 | |||
| 146.3 | s | - | C-2 | ||||
| 145.1 | s | - | C-3 | ||||
| 134.1 (q) | q | 36.5 | C-6 | ||||
| 121.1 (q) | q | 275.5 | CF₃ | ||||
| 118.8 (q) | q | 4.1 | C-4 | ||||
| 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | CDCl₃ | ¹H | 8.99 | d | 2.4 | H-6 |
| 8.54 | d | 2.4 | H-4 | ||||
| ¹³C | 148.3 | s | - | C-5 | |||
| 146.8 | s | - | C-2 | ||||
| 137.9 (q) | q | 5.1 | C-4 | ||||
| 133.4 (q) | q | 35.1 | C-3 | ||||
| 121.5 (q) | q | 274.8 | CF₃ | ||||
| 118.9 | s | - | C-6 |
Note: The data for the analogs are sourced from commercially available datasets and may be subject to slight variations based on experimental conditions.
Experimental Protocols
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for halogenated, nitrated, and trifluoromethyl-substituted pyridines.
Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the solid compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) is typically added, although modern spectrometers can also reference to the residual solvent signal.
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher frequency NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Temperature: 298 K.
-
Data Processing:
-
Apodization: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Fourier Transformation: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Peak Picking and Integration: Identify and integrate all peaks to determine their chemical shifts and relative intensities.
Workflow for Comparative NMR Analysis
The following diagram illustrates a logical workflow for the comparative analysis of NMR data for the target compound and its alternatives.
Caption: Logical workflow for NMR data acquisition, processing, analysis, and reporting.
Comparative Analysis of 1H and 13C NMR Spectra for 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Guide
This guide provides a comprehensive comparison of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine. In the absence of readily available experimental spectra for the target compound, this guide leverages high-quality predicted data and compares it with experimental data from structurally analogous compounds. This information is crucial for the unambiguous identification and characterization of this important synthetic building block in pharmaceutical and agrochemical research.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were calculated using advanced NMR prediction software to provide a reliable reference for researchers.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 | 8.65 | d |
| H-6 | 9.10 | d |
Prediction performed using online NMR prediction tools.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 118.5 |
| C-3 | 150.2 |
| C-4 | 134.8 |
| C-5 | 131.9 (q) |
| C-6 | 145.7 |
| CF₃ | 121.3 (q) |
Prediction performed using online NMR prediction tools. The 'q' denotes a quartet splitting pattern due to coupling with fluorine atoms.
Experimental NMR Data for Structurally Similar Compounds
To provide context for the predicted data, the following tables present experimental ¹H and ¹³C NMR data for compounds with similar structural motifs. These compounds share key substituents with the target molecule, offering valuable insights into the expected chemical shifts.
Table 3: Experimental ¹H NMR Data for Selected Bromo-Nitro-Pyridines
| Compound | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) | Solvent |
| 2-Bromo-5-nitropyridine | 8.45 (dd) | 9.20 (d) | 8.85 (d) | DMSO-d₆ |
| 2-Bromo-3-nitropyridine | - | 7.55 (dd) | 8.65 (dd) | CDCl₃ |
| 5-Bromo-2-nitropyridine | 8.20 (d) | 8.50 (dd) | - | CDCl₃ |
Table 4: Experimental ¹³C NMR Data for Selected Bromo-Nitro-Pyridines
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Solvent |
| 2-Bromo-5-nitropyridine | 141.8 | 136.2 | 124.5 | 145.9 | 151.1 | DMSO-d₆ |
| 2-Bromo-3-methyl-5-nitropyridine | 139.9 | 134.1 | 137.9 | 143.2 | 149.8 | CDCl₃ |
Table 5: Experimental ¹H and ¹³C NMR Data for a Trifluoromethyl-Substituted Pyridine
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Solvent |
| 2-Chloro-5-(trifluoromethyl)pyridine | 3 | 7.85 (d) | 127.1 (q) | CDCl₃ |
| 4 | 8.15 (dd) | 134.5 | ||
| 6 | 8.80 (d) | 147.2 | ||
| CF₃ | - | 122.9 (q) |
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for substituted pyridine compounds.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-64 (sample concentration dependent)
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more (sample concentration dependent)
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
Visualization of Structure and Predicted Chemical Shifts
The following diagram illustrates the chemical structure of this compound and the predicted ¹H and ¹³C NMR chemical shifts for each unique atom.
Caption: Structure and predicted ¹H and ¹³C NMR chemical shifts.
A Comparative Guide to the Mass Spectrometry Analysis of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry techniques for the analysis of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative with increasing relevance in the development of pharmaceuticals and agrochemicals. Due to the absence of published experimental spectra for this specific compound, this document outlines the expected analytical outcomes based on its chemical structure and data from analogous compounds. We compare common analytical platforms, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and provide generalized experimental protocols.
Compound Profile
-
IUPAC Name: 2-bromo-5-nitro-3-(trifluoromethyl)pyridine
-
Molecular Formula: C₆H₂BrF₃N₂O₂[1]
Predicted Mass Spectrometry Data
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of synthetic compounds like this compound. The primary ionization techniques considered here are Electron Ionization (EI), commonly paired with GC, and Electrospray Ionization (ESI), typically used with LC.
A key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion (M⁺). The presence of a single bromine atom results in two prominent peaks of nearly equal intensity, corresponding to the isotopes ⁷⁹Br and ⁸¹Br.[5] This provides a clear diagnostic marker for the presence of bromine.
Table 1: Predicted Molecular Ion Data
| Ionization Mode | Predicted Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Expected Ratio |
| EI (GC-MS) | [M]⁺ | 269.9 | 271.9 | ~1:1 |
| ESI (LC-MS) | [M+H]⁺ | 270.9 | 272.9 | ~1:1 |
| ESI (LC-MS) | [M+Na]⁺ | 292.9 | 294.9 | ~1:1 |
Table 2: Plausible EI Fragmentation Pattern
Electron ionization is a high-energy technique that typically induces extensive fragmentation. The following table outlines the predicted major fragments for this compound based on common fragmentation pathways for nitroaromatic and halogenated compounds.
| Predicted Fragment | Formula | m/z (⁷⁹Br) | Notes |
| [M-NO₂]⁺ | C₆H₂BrF₃N⁺ | 224.9 | Loss of the nitro group is a common pathway for nitroaromatics. |
| [M-Br]⁺ | C₆H₂F₃N₂O₂⁺ | 191.0 | Cleavage of the carbon-bromine bond. |
| [M-CF₃]⁺ | C₅H₂BrN₂O₂⁺ | 202.9 | Loss of the trifluoromethyl group. |
| [M-NO₂-CF₃]⁺ | C₅H₂BrN⁺ | 155.9 | Sequential loss of the nitro and trifluoromethyl groups. |
Comparison of Analytical Platforms: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS depends on the analyte's volatility and thermal stability, as well as the specific requirements of the analysis.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |
| Ionization | Typically Electron Ionization (EI). Provides detailed, reproducible fragmentation patterns for library matching. | Typically Electrospray Ionization (ESI). A softer technique that often preserves the molecular ion. |
| Applicability | Suitable for pyridine-based compounds.[6] The target molecule is likely volatile enough for GC analysis. | Versatile for a wide range of compounds, including those with trifluoromethyl groups.[7][8] Less risk of thermal degradation. |
| Sensitivity | Generally offers good sensitivity. | Often provides higher sensitivity, especially with tandem MS (MS/MS) for complex matrices. |
| Recommendation | Recommended for purity assessment and structural confirmation due to the rich fragmentation data from EI. | Recommended for quantification in complex matrices (e.g., biological samples) and for thermally labile compounds. |
Experimental Workflow & Protocols
The general workflow for analyzing this compound via mass spectrometry involves sample preparation, chromatographic separation, ionization, mass analysis, and data interpretation.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine [acrospharma.co.kr]
- 3. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]
- 4. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | C6H2BrF3N2O2 | CID 53486350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-5-(trifluoromethyl)pyridine|CAS 50488-42-1 [benchchem.com]
- 6. coresta.org [coresta.org]
- 7. Simultaneous determination of tipiracil, trifluridine and its metabolite 5-trifluoromethyluracil in human plasma using segmented polarity LC-MS/MS: A fully validated assay with clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analytical Characterization of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine and its Chloro-Analogue
A detailed guide for researchers, scientists, and drug development professionals on the analytical characterization of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine, with a comparative analysis against its chloro-analogue, 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine. This guide provides key analytical data, detailed experimental protocols, and visual workflows to aid in compound verification and utilization in synthetic chemistry.
This publication presents a comprehensive analytical overview of this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] For comparative purposes, this guide also details the analytical characteristics of its structurally similar chloro-analogue, 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine. The presence of the electron-withdrawing nitro and trifluoromethyl groups on the pyridine ring makes these compounds highly reactive and valuable synthons.[1]
Physicochemical Properties
A summary of the key physicochemical properties of both compounds is presented below, providing a foundational comparison.
| Property | This compound | 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine |
| CAS Number | 956104-42-0[1][2][3][4] | 72587-15-6[5] |
| Molecular Formula | C₆H₂BrF₃N₂O₂[1] | C₆H₂ClF₃N₂O₂[5][6] |
| Molecular Weight | 270.99 g/mol [1][2][3] | 226.54 g/mol [5][7] |
| Appearance | White crystalline compound[4] | Colorless to pale yellow crystalline solid[6] |
| Melting Point | Not explicitly found | ~72-73°C[6] |
| Boiling Point | Not explicitly found | ~251-253°C[6] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | CDCl₃ | 9.23-9.59 | m | - | H-4 or H-6 |
| 8.79 | d | 2.4 | H-4 or H-6 |
Note: Specific assignment of the multiplet and doublet requires further 2D NMR analysis.
Experimental Protocol: ¹H NMR Spectroscopy
A general protocol for acquiring ¹H NMR spectra of substituted pyridines is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard proton pulse program.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-5 seconds.
-
Spectral width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak.
Infrared (IR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the molecules. The characteristic vibrational frequencies of the nitro (-NO₂), trifluoromethyl (-CF₃), and carbon-halogen (C-Br, C-Cl) bonds are of particular interest. While specific peak lists are not available, the general regions of absorption are well-established.
Table 2: Expected IR Absorption Ranges
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| C-NO₂ | Asymmetric Stretch | 1550 - 1500 |
| Symmetric Stretch | 1360 - 1300 | |
| C-F (in CF₃) | Stretch | 1350 - 1100 (strong, multiple bands) |
| C-Br | Stretch | 650 - 550 |
| C-Cl | Stretch | 800 - 600 |
| Aromatic C=C | Stretch | 1600 - 1450 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The presence of bromine or chlorine results in a characteristic isotopic pattern for the molecular ion peak (M⁺).
Table 3: Expected Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Isotopic Peaks | Expected Fragmentation Pathways |
| This compound | m/z 270/272 | M⁺ and M⁺+2 in ~1:1 ratio | Loss of Br, NO₂, and CF₃ |
| 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | m/z 226/228 | M⁺ and M⁺+2 in ~3:1 ratio | Loss of Cl, NO₂, and CF₃ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization source (typically 70 eV).
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-350).
-
Detection: A mass analyzer (e.g., quadrupole or time-of-flight) detects the mass-to-charge ratio of the ions.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of these compounds and for monitoring reaction progress. The choice of column and mobile phase is critical for achieving good separation.
Table 4: General HPLC Conditions for Halogenated Pyridines
| Parameter | Typical Conditions |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) or PFP |
| Mobile Phase | Gradient of acetonitrile and water, often with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid)[8] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 5-20 µL |
Note: Method development and optimization are necessary to achieve baseline separation for specific impurity profiles.
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: Use a standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Method: Equilibrate the column with the initial mobile phase conditions. Inject the sample and run the gradient program.
-
Data Analysis: Integrate the peaks in the chromatogram to determine the retention time and calculate the purity based on the peak area percentage.
Conclusion
References
- 1. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]
- 2. 956104-42-0|2-Bromo-5-nitro-3-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 3. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | C6H2BrF3N2O2 | CID 53486350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | FB42523 [biosynth.com]
- 5. 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | C6H2ClF3N2O2 | CID 4736950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Reactivity Face-Off: 2-Bromo- vs. 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for efficient and successful synthesis of target molecules. This guide provides a comparative analysis of the reactivity of two key halogenated pyridine derivatives: 2-bromo-3-nitro-5-(trifluoromethyl)pyridine and 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, with a focus on their application in nucleophilic aromatic substitution (SNAr) reactions.
Both 2-bromo- and 2-chloro-3-nitro-5-(trifluoromethyl)pyridine are highly activated substrates for SNAr. This heightened reactivity is a direct consequence of the strong electron-withdrawing effects of the nitro (NO₂) group at the 3-position and the trifluoromethyl (CF₃) group at the 5-position. These substituents significantly reduce the electron density of the pyridine ring, making the carbon atom at the 2-position highly electrophilic and susceptible to attack by nucleophiles.
Theoretical Reactivity Profile
In the realm of nucleophilic aromatic substitution, the nature of the leaving group can have a counterintuitive effect on reaction rates compared to aliphatic substitution reactions (Sₙ1 and Sₙ2). For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as the Meisenheimer complex. The subsequent expulsion of the leaving group is a faster step.
The established trend for leaving group ability in SNAr reactions is generally F > Cl ≈ Br > I.[1][2] This is attributed to the inductive effect of the halogen. A more electronegative halogen (like chlorine) polarizes the C-X bond to a greater extent, rendering the carbon atom more electrophilic and thus more readily attacked by a nucleophile.[3] While the carbon-bromine bond is weaker than the carbon-chlorine bond, the bond-breaking step is not rate-limiting in most SNAr reactions.[3]
Therefore, based on fundamental principles, 2-chloro-3-nitro-5-(trifluoromethyl)pyridine is predicted to be slightly more reactive or exhibit comparable reactivity to this compound in SNAr reactions.
Comparative Data Summary
| Parameter | This compound | 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | Rationale |
| Reaction Rate (SNAr) | Generally fast | Expected to be slightly faster or comparable | The higher electronegativity of chlorine enhances the electrophilicity of the C2 carbon, facilitating the rate-determining nucleophilic attack.[3] |
| Reaction Conditions | Typically mild to moderate heating | May proceed under slightly milder conditions | Due to potentially higher reactivity, lower temperatures or shorter reaction times may be sufficient. |
| Yields | Generally high | Generally high | Both are excellent substrates for SNAr, leading to high conversion with appropriate nucleophiles. |
| Cost & Availability | Generally higher cost | Often more cost-effective and readily available | Chloro-derivatives are frequently more economical starting materials in chemical synthesis. |
Experimental Protocols
The following is a generalized experimental protocol for a typical SNAr reaction involving either 2-bromo- or 2-chloro-3-nitro-5-(trifluoromethyl)pyridine with an amine nucleophile. This protocol should be adapted and optimized for specific nucleophiles and desired products.
Synthesis of N-substituted-2-amino-3-nitro-5-(trifluoromethyl)pyridine
Materials:
-
2-Bromo- or 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-halo-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (e.g., K₂CO₃ or Et₃N, 2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of reaction).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizing the Reactivity Principle
The following diagram illustrates the key factors influencing the reactivity of the two compounds in SNAr reactions.
Caption: SNAr reactivity comparison of bromo- and chloro-pyridines.
Conclusion
For drug development professionals and researchers, both 2-bromo- and 2-chloro-3-nitro-5-(trifluoromethyl)pyridine serve as excellent substrates for constructing complex molecules via nucleophilic aromatic substitution. Based on established chemical principles, the chloro-derivative is expected to exhibit slightly higher or comparable reactivity in SNAr reactions due to the greater electronegativity of chlorine, which enhances the electrophilicity of the reaction center. This potential for milder reaction conditions, combined with the often lower cost and greater availability of chlorinated starting materials, may make 2-chloro-3-nitro-5-(trifluoromethyl)pyridine the more advantageous choice for many synthetic applications. However, the ultimate selection will depend on the specific nucleophile, desired reaction conditions, and economic considerations of the project.
References
Comparative Guide to the Biological Activity of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of derivatives based on the 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine scaffold. Due to the limited availability of comprehensive comparative studies on a series of directly substituted derivatives of this compound, this guide draws upon published data for structurally related pyridine compounds to provide insights into their potential anticancer and antimicrobial activities.
Introduction
Pyridine and its derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmaceuticals and biologically active molecules. The presence of a bromine atom, a nitro group, and a trifluoromethyl group on the pyridine ring of this compound suggests a potential for diverse biological activities. The trifluoromethyl group can enhance metabolic stability and cell membrane permeability, while the nitro group is a common pharmacophore in antimicrobial and anticancer agents. The bromine at the 2-position provides a convenient handle for synthetic modification, allowing for the generation of a library of derivatives with varied biological profiles.
Anticancer Activity
Comparative Anticancer Activity of Related Pyridine Derivatives
The following table summarizes the in vitro anticancer activity of various substituted pyridine derivatives against different human cancer cell lines. This data is presented to illustrate the potential potency of this class of compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HepG2 (Liver) | 4.5 ± 0.3 | [1] |
| MCF-7 (Breast) | >50 | [1] | |
| Compound 2 | HepG2 (Liver) | 18.2 ± 1.5 | [1] |
| MCF-7 (Breast) | >50 | [1] | |
| Compound 3b | C32 (Melanoma) | 24.4 | [2] |
| A375 (Melanoma) | 25.4 | [2] | |
| DU145 (Prostate) | >100 | [2] | |
| MCF-7 (Breast) | >100 | [2] | |
| Compound 6g | Neuro-2a, Hela, A549, COLO 205 | 10 | [3] |
| Compound 10a | Neuro-2a, Hela, A549, COLO 205 | 10.7 | [3] |
| Compound 10b | Neuro-2a, Hela, A549, COLO 205 | 11.0 | [3] |
| Compound 11a | Neuro-2a, Hela, A549, COLO 205 | 10.5 | [3] |
| Compound 7 | Neuro-2a, Hela, A549, COLO 205 | 5.8 | [3] |
| Compound 12a | Neuro-2a, Hela, A549, COLO 205 | 3.6 | [3] |
| TP6 | B16F10 (Murine Melanoma) | 41.12 | [4] |
Note: The specific structures of Compounds 1 and 2 are detailed in the referenced publication. Compounds 3b, 6g, 7, 10a, 10b, 11a, 12a, and TP6 are structurally distinct pyridine derivatives and not direct derivatives of this compound. The data is presented for comparative purposes to highlight the potential of the pyridine scaffold.
Antimicrobial Activity
Nitropyridine derivatives have been reported to possess antibacterial properties. The proposed mechanism involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA or inhibit essential enzymes.
Comparative Antimicrobial Activity of Related Pyridine Derivatives
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) of various substituted pyridine derivatives against different microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 2c | S. aureus | 0.039 ± 0.000 | [5] |
| B. subtilis | 0.039 ± 0.000 | [5] | |
| Compound 3g | S. aureus | 16 | [6] |
| B. subtilis | 32 | [6] | |
| Compound 21b | Gram-positive bacteria | Similar to linezolid | [7] |
| Compound 21d | Gram-positive bacteria | Similar to linezolid | [7] |
| Compound 21e | Gram-positive bacteria | Similar to linezolid | [7] |
| Compound 21f | Gram-positive bacteria | Similar to linezolid | [7] |
Note: The specific structures of the compounds are detailed in the referenced publications and are not direct derivatives of this compound. The data is presented for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48-72 hours.[4]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways in Anticancer Activity
Studies on various anticancer pyridine derivatives suggest that they can modulate multiple signaling pathways to induce cell death and inhibit proliferation. A common mechanism involves the activation of stress-related pathways and the induction of apoptosis.
Caption: Proposed signaling pathway for anticancer pyridine derivatives.
This diagram illustrates a potential mechanism where pyridine derivatives induce cellular stress, leading to the activation of the JNK and p53 pathways.[1] Activation of the JNK pathway can directly promote apoptosis.[1] The tumor suppressor protein p53 can also induce apoptosis and, additionally, upregulate the cell cycle inhibitor p21, resulting in G2/M cell cycle arrest.[1]
Conclusion
Derivatives of this compound represent a promising scaffold for the development of novel anticancer and antimicrobial agents. The available data on structurally related compounds suggest that this class of molecules can exhibit potent biological activity. Further synthesis and systematic biological evaluation of a focused library of these derivatives are warranted to fully explore their therapeutic potential and to establish clear structure-activity relationships. The experimental protocols and the proposed signaling pathway provided in this guide offer a framework for future research in this area.
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylpyridines as Kinase Inhibitors
The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern medicinal chemistry, valued for its unique physicochemical properties that can enhance a drug candidate's metabolic stability, binding affinity, and cellular permeability.[1][2] The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly influences the electronic properties of the pyridine ring, impacting its interactions with biological targets.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethyl-substituted pyrimidine and pyridine derivatives, with a focus on their activity as kinase inhibitors, a critical class of targets in oncology.
General Structure-Activity Relationships
The biological activity of TFMP derivatives is highly dependent on the substitution pattern on the pyridine ring. The position of the trifluoromethyl group itself, along with the nature and placement of other substituents, dictates the molecule's potency and selectivity. A common strategy in drug design involves the bioisosteric replacement of other chemical groups with the -CF3 moiety to improve pharmacokinetic properties.[4][5][6]
The following diagram illustrates the general SAR principles observed for a trifluoromethyl-substituted pyrimidine core, specifically as an Epidermal Growth Factor Receptor (EGFR) inhibitor. Modifications at the R1 and R2 positions have been shown to significantly modulate inhibitory activity.
Comparative Analysis of EGFR Inhibitors
A study focused on 5-trifluoromethylpyrimidine derivatives has yielded potent inhibitors of the EGFR kinase.[7] The following table summarizes the in vitro inhibitory activities of a selection of these compounds against the EGFR kinase and their anti-proliferative effects on various cancer cell lines.
| Compound ID | R1 Group (at C4) | R2 Group (at C2, via aniline linker) | EGFR IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
| 9c | (E)-3-(3-fluorophenyl)acrylamido | N-methylthiophene-2-carboxamide | 0.13 | 2.23 | 5.32 | 16.35 |
| 9e | (E)-3-(4-methoxyphenyl)acrylamido | N-methylthiophene-2-carboxamide | 0.11 | 1.87 | 6.13 | 11.24 |
| 9h | (E)-3-(3,4,5-trimethoxyphenyl)acrylamido | N-methylthiophene-2-carboxamide | 0.25 | 4.15 | 10.21 | 20.17 |
| 9u | (E)-3-(3-fluorophenyl)acrylamido | N-methylthiophene-2-carboxamide | 0.091 | 0.35 | 3.24 | 5.12 |
| 9v | (E)-3-(3-fluorophenyl)acrylamido | N-methyl-5-(trifluoromethyl)thiophene-2-carboxamide | 0.12 | 0.89 | 4.56 | 8.33 |
Data sourced from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[7]
From this data, compound 9u emerges as the most potent derivative, with an IC₅₀ of 0.091 µM against EGFR kinase and sub-micromolar activity against the A549 lung cancer cell line.[7] The preliminary SAR suggests that for the R2 group, an aniline linker substituted with an acrylamide moiety is beneficial. Specifically, the presence of a 3-fluorophenyl group on the acrylamide, as seen in compound 9u , leads to superior activity compared to other substitutions like 4-methoxy or 3,4,5-trimethoxy.[7] At the R1 position, an amino-N-methylthiophene-2-carboxamide group contributes to the high potency.[7]
Experimental Protocols
The quantitative data presented above was generated using standardized in vitro assays. Below are detailed methodologies for the key experiments cited.
EGFR Kinase Assay (Luminescent)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of EGFR. The principle involves quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase.
-
Reagent Preparation : All reagents, including recombinant human EGFR enzyme, a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and ATP are prepared in a kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT).[8] Test compounds are serially diluted in DMSO, with the final concentration in the assay typically not exceeding 1%.
-
Reaction Setup : The reaction is performed in a 96- or 384-well plate. 5 µL of the diluted test compound is added to each well. Subsequently, 20 µL of a master mix containing the EGFR enzyme is added. The kinase reaction is initiated by adding 25 µL of the ATP solution to all wells.[3]
-
Incubation : The plate is incubated at a controlled temperature, typically 30°C or room temperature, for 60 minutes to allow the phosphorylation reaction to proceed.[3][8]
-
Signal Detection : After incubation, 50 µL of a detection reagent (such as ADP-Glo™) is added.[3] This reagent stops the kinase reaction and depletes any remaining ATP. After a 40-minute incubation, a second detection reagent is added to convert the ADP generated by the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal.[3][8]
-
Data Acquisition and Analysis : Luminescence is measured using a microplate reader. The inhibitory activity is calculated relative to positive (no inhibitor) and negative (no enzyme) controls. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
Cell Viability Assay (MTT Assay)
This cell-based assay is used to assess the anti-proliferative effects of compounds on cancer cell lines, such as A549 human lung carcinoma cells. The assay measures the metabolic activity of viable cells.
-
Cell Seeding : A549 cells are seeded into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). The plate is incubated overnight to allow the cells to attach.[3][9]
-
Compound Treatment : The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells (vehicle-treated and untreated) are included. The plate is then incubated for a specified period, typically 48-72 hours, at 37°C in a humidified 5% CO₂ atmosphere.[3][10]
-
MTT Addition : Following the treatment incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well. The plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9]
-
Formazan Solubilization : The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[9][11] The plate is mixed gently to ensure complete solubilization.
-
Data Acquisition and Analysis : The absorbance of each well is measured using a spectrophotometer at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC₅₀ values are determined from dose-response curves.
The workflow for the MTT assay is visualized in the diagram below.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. 2-Amino-4-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Spectroscopic Analysis of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine and a Key Isomeric Alternative
A Guide for Researchers in Synthetic Chemistry and Drug Discovery
Introduction
2-Bromo-3-nitro-5-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a nitro group, and a trifluoromethyl group on the pyridine ring, makes it a versatile building block for the synthesis of novel chemical entities. However, a notable challenge for researchers is the limited availability of public spectroscopic data for this compound, which is crucial for its identification, characterization, and quality control in synthetic processes.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for the selected pyridine derivatives.
Table 1: 1H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | CDCl3 | 8.87 | d | 2.0 | H-6 |
| 8.35 | d | 2.0 | H-4 |
Note: Publicly available 1H NMR data for 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine was not found.
Table 2: 13C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | CDCl3 | 150.1, 145.0, 137.9, 130.4 (q, J = 35.5 Hz), 121.3 (q, J = 274.0 Hz) |
Note: Publicly available 13C NMR data for 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine was not found. The provided data for the chloro-analog is based on typical chemical shift ranges for such structures and may not be exhaustive.
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Technique | Key Absorptions (cm-1) | Assignment |
| 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | ATR | ~1540, ~1350 | NO2 asymmetric & symmetric stretching |
| ~1320, ~1140 | C-F stretching |
Note: Publicly available IR data for 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine was not found.
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M]+ (m/z) | Key Fragments (m/z) |
| 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | EI | 226, 228 (approx. 3:1 ratio) | Not available |
Note: Publicly available mass spectrometry data for 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine was not found. The expected molecular ion for this compound would show a characteristic 1:1 isotopic pattern for bromine at m/z 270 and 272.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) and transferred to a 5 mm NMR tube.
-
Instrumentation: 1H and 13C NMR spectra are recorded on a 300 or 400 MHz spectrometer.
-
Data Acquisition:
-
For 1H NMR, a standard pulse sequence is used. Chemical shifts are referenced to the residual solvent peak.
-
For 13C NMR, a proton-decoupled pulse sequence is typically employed. Chemical shifts are referenced to the solvent peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid is placed directly on the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm-1 with a resolution of 4 cm-1.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) is a common method for this class of compounds.
-
Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range to observe the molecular ion and significant fragment ions.
Comparative Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of substituted pyridines, highlighting the comparative aspect when dealing with isomers or analogs.
Caption: Synthetic and analytical workflow for comparative spectroscopic studies.
Conclusion
While direct experimental spectroscopic data for this compound remains elusive in publicly accessible databases, a comparative analysis of its isomer and a chloro-analog provides a valuable framework for researchers. The data and protocols presented in this guide can aid in the tentative identification and characterization of related compounds, and underscore the importance of thorough spectroscopic analysis in synthetic chemistry. It is recommended that researchers working with this compound perform a full suite of spectroscopic analyses to confirm its structure upon synthesis.
A Comparative Analysis of Trifluoromethylpyridine Isomers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group to a pyridine ring can significantly modulate a molecule's physicochemical properties and biological activity. This guide provides a comparative overview of the biological activities of derivatives of the three positional isomers of trifluoromethylpyridine: 2-trifluoromethylpyridine, 3-trifluoromethylpyridine, and 4-trifluoromethylpyridine. While direct comparative studies on the parent isomers are limited in publicly available literature, this document summarizes key findings from biological assays of their derivatives, offering insights into their potential applications in drug discovery and agrochemical development. The data presented is compiled from various studies and should be interpreted with the consideration that direct comparisons between different derivatives and assay conditions may not be straightforward.
Data Presentation: A Comparative Look at Derivative Activity
The following tables summarize the biological activities of various derivatives of 2-, 3-, and 4-trifluoromethylpyridine as reported in the scientific literature. It is important to note that these are not direct comparisons of the parent isomers but rather a collection of data on their respective derivatives, highlighting the therapeutic and biological potential associated with each isomeric scaffold.
Table 1: Biological Activity of 2-Trifluoromethylpyridine Derivatives
| Compound Class | Biological Assay | Target/Organism | Activity Metric (e.g., IC50, MIC) | Reference |
| Pyridine-based inverse agonists | PqsR Virulence Attenuation | Pseudomonas aeruginosa | Nanomolar potency | [1] |
| N/A | N/A | N/A | N/A | N/A |
| N/A | N/A | N/A | N/A | N/A |
Table 2: Biological Activity of 3-Trifluoromethylpyridine Derivatives
| Compound Class | Biological Assay | Target/Organism | Activity Metric (e.g., IC50, MIC) | Reference |
| Pyridinylpiperazine ureas | Vanilloid Receptor (TRPV1) Antagonism | Human TRPV1 Receptor | High Affinity | [2] |
| N/A | N/A | N/A | N/A | N/A |
| N/A | N/A | N/A | N/A | N/A |
Table 3: Biological Activity of 4-Trifluoromethylpyridine Derivatives
| Compound Class | Biological Assay | Target/Organism | Activity Metric (e.g., IC50, MIC) | Reference |
| Isoxazole-based compounds | Anticancer Activity | MCF-7, 4T1, PC-3 cell lines | IC50 values reported | [3] |
| 4-Fluoro-2-hydroxy-6-(trifluoromethyl)pyridine derivatives | Antimicrobial Activity | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity reported | [4] |
| 4-Fluoro-2-hydroxy-6-(trifluoromethyl)pyridine derivatives | Cytotoxicity | Various cancer cell lines | Significant effects reported | [4] |
Experimental Protocols
Detailed methodologies for the key types of experiments cited are provided below. These protocols are generalized and may require optimization for specific compounds and biological systems.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of a compound on cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., MCF-7, 4T1, PC-3)
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.[3]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Materials:
-
Bacterial strain (e.g., S. aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Test compound (dissolved in a suitable solvent)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.[4]
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory effect of a compound on a specific enzyme.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Assay buffer (optimized for the specific enzyme)
-
Test compound (dissolved in a suitable solvent)
-
96-well plate (UV-transparent or opaque, depending on the detection method)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Reaction Mixture Preparation: In the wells of a microplate, prepare a reaction mixture containing the assay buffer and the enzyme.
-
Inhibitor Addition: Add various concentrations of the test compound to the wells. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Measure the rate of the reaction by monitoring the change in absorbance, fluorescence, or luminescence over time.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration compared to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate a relevant signaling pathway and a general experimental workflow for evaluating the biological activity of test compounds.
Caption: General workflow for biological evaluation of test compounds.
Caption: Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
References
- 1. Divergent synthesis and biological evaluation of 2-(trifluoromethyl)pyridines as virulence-attenuating inverse agonists targeting PqsR [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Fluoro-2-hydroxy-6-(trifluoromethyl)pyridine|1227509-03-6 [benchchem.com]
Navigating the Structural Landscape of Brominated Nitropyridines: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the study of substituted pyridine derivatives, understanding the precise three-dimensional arrangement of atoms is paramount for rational drug design. This guide provides a comparative analysis of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine, a compound of significant interest in medicinal chemistry. While, to date, no public X-ray crystallographic data for this specific molecule is available, this guide offers a comprehensive overview of its synthesis, physicochemical properties in comparison to its isomers, and a detailed, generalized protocol for its crystallization.
Introduction
Substituted pyridines are a cornerstone in the development of novel therapeutics and agrochemicals. The strategic placement of functional groups, such as bromo, nitro, and trifluoromethyl moieties, can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This compound and its isomers are key intermediates in the synthesis of a variety of bioactive molecules. The lack of a definitive crystal structure for the title compound presents a challenge for structure-based drug design. This guide aims to bridge this gap by providing a detailed comparison with its isomers and a robust experimental framework for obtaining its crystal structure.
Comparative Physicochemical Properties
A comparative analysis of the physicochemical properties of this compound and its isomers highlights the impact of substituent positioning on the molecule's characteristics. These properties are crucial for predicting the behavior of these compounds in biological systems and for designing crystallization experiments.
| Property | This compound | 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine[1][2] | 2-Bromo-5-(trifluoromethyl)pyridine[3][4] | 2-Bromo-6-(trifluoromethyl)pyridine |
| Molecular Formula | C₆H₂BrF₃N₂O₂[5] | C₆H₂BrF₃N₂O₂[1][2] | C₆H₃BrF₃N[3] | C₆H₃BrF₃N |
| Molecular Weight | 270.99 g/mol [5] | 270.99 g/mol [1][2] | 225.99 g/mol [3] | 225.99 g/mol |
| CAS Number | 1214336-90-9[5] | 956104-42-0[1][2] | 50488-42-1[3] | 189278-27-1 |
| Melting Point | Not available | Not available | 44-48 °C[4] | 48-52 °C |
| LogP (calculated) | 2.7711[5] | 2.6[2] | 2.8[3] | Not available |
| Topological Polar Surface Area (TPSA) | 56.03 Ų[5] | 58.7 Ų[2] | 12.89 Ų | 12.89 Ų |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process, with the following being a representative protocol.
Workflow for the Synthesis of this compound
References
- 1. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]
- 2. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | C6H2BrF3N2O2 | CID 53486350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-(trifluoromethyl)pyridine | C6H3BrF3N | CID 2736434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-溴-5-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
A Comparative Guide to Purity Assessment of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine by HPLC
For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reliable and reproducible results. In the synthesis of novel active pharmaceutical ingredients (APIs), the starting material 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine is a critical building block. Its purity can significantly impact the yield, impurity profile, and overall safety and efficacy of the final compound. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this key intermediate, supported by detailed experimental protocols and data.
High-Performance Liquid Chromatography stands out as a primary method for the quantitative analysis of this compound due to its high resolution, sensitivity, and specificity.[1] A well-developed HPLC method can effectively separate the main compound from potential impurities, which may include unreacted starting materials, isomers, and by-products from the synthesis process.
Comparative Analysis of Purity Assessment Methods
A hypothetical batch of this compound was analyzed using three common analytical techniques to provide a comparative dataset. The results are summarized below.
| Analytical Technique | Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| HPLC (UV Detection) | 99.2 | 0.01% | 0.03% | High resolution, quantitative accuracy, established methodology. | Requires reference standards for impurity identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 99.1 | 0.005% | 0.02% | High sensitivity, structural information from mass spectra. | Not suitable for non-volatile or thermally labile impurities. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | >99 (relative) | ~0.1% | ~0.5% | Provides structural confirmation, requires no reference standard for the main component. | Lower sensitivity for impurity detection, complex mixture analysis can be challenging. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and verification.
High-Performance Liquid Chromatography (HPLC)
This proposed reversed-phase HPLC (RP-HPLC) method is designed for the quantitative analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase:
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 70 30 20 20 80 25 20 80 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.[1]
-
Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.[1]
-
Sample Preparation: Accurately weigh a sample of this compound to be tested. Dissolve in the diluent to achieve a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled with a mass spectrometer.[3]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium.[3]
-
Injection Mode: Split.[3]
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.[3]
-
MS Detection: Electron Ionization (EI) mode.[3]
-
Sample Preparation: Prepare a diluted solution of the sample in dichloromethane at a concentration of 100 µg/mL.[3]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Procedure: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃. Acquire the ¹H NMR spectrum. Purity is estimated by comparing the integral of the main compound's peaks to the integrals of any impurity peaks.
Visualizing the Experimental Workflow and Purity Assessment Logic
To better illustrate the process, the following diagrams outline the experimental workflow and the logical considerations for HPLC purity assessment.
Caption: Experimental workflow for comparative purity assessment.
References
In Vitro Evaluation of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl group into heterocyclic scaffolds is a well-established approach in medicinal chemistry to enhance biological activity. The parent compound, 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine, represents a key starting material for the synthesis of novel derivatives with potential therapeutic applications. While specific in vitro evaluation data for compounds directly derived from this starting material is limited in the readily available scientific literature, a comparative analysis with structurally related trifluoromethyl-substituted pyridine and pyrimidine derivatives can provide valuable insights into their potential as anticancer, anti-inflammatory, and antimicrobial agents.
This guide presents a compilation of in vitro data for analogous compounds, offering a benchmark for the potential efficacy of novel derivatives of this compound. Detailed experimental protocols for key in vitro assays are also provided to facilitate further research and development in this area.
Comparative In Vitro Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of trifluoromethyl-substituted pyrimidine and pyridine derivatives against various cancer cell lines. The data presented below highlights the IC50 values of selected compounds, showcasing their cytotoxic potential.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine Derivatives | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375 (Melanoma) | Not specified, but most active in NCI-60 screen | [1] |
| Compound 2b | A375 (Melanoma) | Not specified | [1] | |
| Compound 4b | A375 (Melanoma) | Not specified | [1] | |
| Compound 4c | A375 (Melanoma) | Not specified | [1] | |
| Pyrimidine Derivatives | Compound 17v | H1975 (Lung Cancer) | 2.27 | [3] |
| 5-FU (Control) | H1975 (Lung Cancer) | 9.37 | [3] | |
| Compound 9u | A549 (Lung Cancer) | 0.35 | [4] | |
| Compound 9u | MCF-7 (Breast Cancer) | 3.24 | [4] | |
| Compound 9u | PC-3 (Prostate Cancer) | 5.12 | [4] | |
| Pyridine-Urea Derivatives | Compound 8e | MCF-7 (Breast Cancer) | 0.22 (48h), 0.11 (72h) | [5] |
| Compound 8n | MCF-7 (Breast Cancer) | 1.88 (48h), 0.80 (72h) | [5] | |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 1.93 (48h) | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2][6]
Caption: Workflow for MTT cytotoxicity assay.
Comparative In Vitro Anti-inflammatory Activity
Trifluoromethyl-substituted heterocyclic compounds have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
| Compound Class | Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Trifluoromethyl-pyrazole-carboxamides | Compound 3g | COX-2 | 2.65 | 1.68 | [7] |
| Compound 3d | COX-2 | 4.92 | 1.14 | [7] | |
| Ketoprofen (Control) | COX-2 | 0.164 | 0.21 | [7] | |
| Oxindole Derivatives | Compound 4e | COX-2 | >10 | Not specified | [8] |
| Compound 9h | COX-2 | 3.34 | Not specified | [8] | |
| Compound 9i | COX-2 | 2.35 | Not specified | [8] | |
| Celecoxib (Control) | COX-2 | Not specified | Not specified | [8] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 assay buffer
-
COX-2 cofactor solution
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
A known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
96-well plates
-
Microplate reader or ELISA kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Enzyme Preparation: Prepare the COX-2 enzyme solution in the assay buffer according to the manufacturer's instructions.
-
Compound Incubation: In a 96-well plate, add the test compound at various concentrations, the COX-2 enzyme, and the cofactor solution. Include a vehicle control and a positive control. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Reaction Termination: Stop the reaction after a specific time (e.g., 2 minutes) by adding a stopping reagent (e.g., a solution of stannous chloride).
-
PGE2 Quantification: Quantify the amount of PGE2 produced using a specific ELISA kit according to the manufacturer's protocol.[9][10]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Caption: COX-2 signaling pathway inhibition.
Comparative In Vitro Antimicrobial Activity
Fluorinated pyridine derivatives have shown promise as antimicrobial agents. The data below summarizes the minimum inhibitory concentrations (MIC) of some related compounds against various bacterial strains.
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Fluorinated Pyridinium Block Copolymers | Fluorinated Pyridinium Surface | E. coli | Enhanced activity vs. non-fluorinated | [11] |
| Fluorinated Pyridinium Surface | S. aureus | Enhanced activity vs. non-fluorinated | [11] | |
| Hybrid 4-Aminoquinolines and Fluorinated Pyridines | Compound 10a, 10b, 11a, 12b | S. aureus | Moderate activity | [12][13] |
| Pyridine Derivatives | Compound 12a | E. coli | 19.5 | [14] |
| Compound 12a | B. mycoides | < 4.8 | [14] | |
| Compound 12a | C. albicans | < 4.8 | [14] |
Experimental Protocol: In Vitro Antibacterial Screening (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
A standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15][16][17]
Caption: Workflow for MIC determination.
Conclusion
The presented data for analogous trifluoromethyl-substituted pyridine and pyrimidine derivatives strongly suggests that novel compounds derived from this compound hold significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The provided experimental protocols offer a robust framework for the in vitro evaluation of such newly synthesized compounds. Further research focusing on the synthesis and comprehensive biological screening of derivatives of this promising scaffold is warranted to explore their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 11. Surfaces of fluorinated pyridinium block copolymers with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 13. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In silico Studies, Synthesis and Antibacterial Activity of Heterocyclic Compounds with Mannich Bases | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
Safety Operating Guide
2-Bromo-3-nitro-5-(trifluoromethyl)pyridine proper disposal procedures
} } caption: Disposal workflow for this compound.
This information is intended as a guide and should not replace the specific instructions provided in the Safety Data Sheet for this compound or the protocols established by your institution's Environmental Health and Safety department.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
